Balsalazide-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKCKJONYRRHP-DINNLGBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Balsalazide-d3 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Balsalazide-d3, a deuterated derivative of the anti-inflammatory prodrug Balsalazide. The primary application of this compound in a research setting is as an internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms offers a mass shift that allows for precise differentiation from the unlabeled parent drug, Balsalazide, and its metabolites, without significantly altering its chemical properties. This guide will detail the characteristics of this compound, its principal use in pharmacokinetic studies, a representative experimental protocol, and the mechanism of action of its parent compound.
Introduction to Balsalazide and the Role of Deuteration
Balsalazide is an orally administered prodrug used for the treatment of mildly to moderately active ulcerative colitis[1][2][3][4]. It is designed to deliver its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon, the primary site of inflammation in ulcerative colitis[1]. Upon reaching the colon, bacterial azoreductases cleave the azo bond in Balsalazide, releasing mesalamine and an inert carrier molecule, 4-aminobenzoyl-β-alanine. Mesalamine exerts a local anti-inflammatory effect on the colonic mucosa.
Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a molecule with a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal for use as internal standards in quantitative analyses. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also lead to altered metabolic rates, making these compounds useful for studying drug metabolism and pharmacokinetics.
Physicochemical Properties and Synthesis
This compound is a labeled analog of Balsalazide. While specific data for this compound is not widely published, its properties are expected to be very similar to Balsalazide, with the key difference being its molecular weight.
Table 1: Physicochemical Properties of Balsalazide and this compound
| Property | Balsalazide | This compound |
| Chemical Name | (E)-5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid | (E)-5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid-d3 |
| Molecular Formula | C₁₇H₁₅N₃O₆ | C₁₇H₁₂D₃N₃O₆ |
| Molecular Weight | 357.32 g/mol | ~360.34 g/mol |
| Appearance | Orange to yellow microcrystalline powder | Expected to be similar to Balsalazide |
| Solubility | Freely soluble in water and isotonic saline (as disodium salt) | Expected to be similar to Balsalazide |
Note: The exact molecular weight of this compound may vary depending on the specific positions of the deuterium atoms.
The synthesis of Balsalazide has been described in the literature and typically involves the diazotization of 4-aminobenzoyl-β-alanine followed by coupling with salicylic acid. The synthesis of this compound would involve using a deuterated precursor in this synthetic route.
Primary Research Use: Internal Standard in Bioanalysis
The principal application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS. In such assays, a known quantity of the internal standard (this compound) is added to biological samples (e.g., plasma, urine) containing the analyte of interest (Balsalazide).
The advantages of using a stable isotope-labeled internal standard like this compound include:
-
Similar Chemical and Physical Properties: It behaves almost identically to the analyte during sample preparation, extraction, and chromatography, thus compensating for any sample loss or variability.
-
Co-elution with Analyte: In liquid chromatography, it typically co-elutes with the non-labeled analyte.
-
Distinct Mass Spectrometric Detection: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.
Experimental Protocols
Quantification of Balsalazide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To determine the concentration of Balsalazide in human plasma samples.
Materials:
-
Human plasma samples
-
Balsalazide analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Balsalazide and this compound in methanol.
-
Prepare calibration standards by spiking blank human plasma with known concentrations of Balsalazide.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Vortex mix the samples.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Balsalazide from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Balsalazide: Monitor a specific precursor-to-product ion transition (e.g., m/z 358.1 → 199.1).
-
This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 361.1 → 202.1).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Balsalazide and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action and Signaling Pathways
Balsalazide itself is pharmacologically inactive. Its therapeutic effect is derived from its active metabolite, mesalamine (5-ASA). The mechanism of action of 5-ASA is not fully elucidated but is believed to be topical rather than systemic. It is thought to modulate local inflammatory responses in the colon through several mechanisms.
Inhibition of Inflammatory Mediators
Mesalamine is believed to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation in the gut mucosa.
Antioxidant Activity
Mesalamine has been shown to have antioxidant properties, which may help to reduce oxidative stress and tissue damage in the inflamed colon.
Effects on Cytokine Production
Mesalamine may also modulate the production and activity of various pro-inflammatory cytokines.
Visualizations
Balsalazide Activation and Mechanism of Action
Caption: Metabolic activation of Balsalazide in the colon and its anti-inflammatory mechanism.
Experimental Workflow for Bioanalysis
Caption: A typical workflow for the quantitative analysis of Balsalazide using this compound.
Quantitative Data
The following table summarizes pharmacokinetic parameters for Balsalazide and its major metabolites from a study in healthy volunteers. It is important to note that this data is for the non-deuterated compound.
Table 2: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Adults
| Parameter | Balsalazide | 5-ASA (Mesalamine) | N-Ac-5-ASA |
| Tmax (h) | 1.9 | 9.5 | 10.5 |
| t½ (h) | 1.9 | 9.5 | 10.4 |
| Mean % of dose excreted in urine over 12h | 0.16% | 4.6% | 15.6% |
Data is presented as mean values. Tmax is the time to reach maximum plasma concentration. t½ is the terminal half-life. N-Ac-5-ASA is N-acetyl-5-aminosalicylic acid. Source: FDA Drug Approval Package for GIAZO (Balsalazide disodium)
Conclusion
This compound is a crucial tool for researchers in the field of drug metabolism and pharmacokinetics. Its primary role as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Balsalazide in various biological matrices. This capability is essential for preclinical and clinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Balsalazide. While specific research studies employing this compound are not extensively documented in publicly available literature, its application follows well-established principles of bioanalysis using stable isotope-labeled internal standards. The information and representative protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working with Balsalazide and related compounds.
References
An In-depth Technical Guide to Balsalazide-d4: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Balsalazide-d4. This deuterated analog of Balsalazide serves as a critical tool in the accurate quantification of the parent drug in biological matrices, a cornerstone of pharmacokinetic and metabolic studies in drug development.
Chemical Structure and Properties
Balsalazide-d4 is a stable isotope-labeled version of Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the treatment of inflammatory bowel disease.[1] In Balsalazide-d4, four hydrogen atoms on the phenyl ring of the 4-aminobenzoyl-β-alanine carrier moiety are replaced with deuterium atoms.[2][3] This isotopic substitution results in a molecule that is chemically identical to Balsalazide in its reactivity and chromatographic behavior but has a higher mass, allowing for its differentiation in mass spectrometric analysis.
The formal chemical name for Balsalazide-d4 is (E)-5-((4-((2-carboxyethyl)carbamoyl)phenyl-2,3,5,6-d4)diazenyl)-2-hydroxybenzoic acid.[2]
Table 1: Chemical and Physical Properties of Balsalazide-d4 and Balsalazide
| Property | Balsalazide-d4 | Balsalazide | Reference(s) |
| Chemical Formula | C₁₇H₁₁D₄N₃O₆ | C₁₇H₁₅N₃O₆ | [2] |
| Molecular Weight | 361.3 g/mol | 357.32 g/mol | |
| Appearance | Solid | Orange to yellow microcrystalline powder | |
| Solubility | Soluble in DMSO and Methanol | Freely soluble in water and isotonic saline; sparingly soluble in methanol and ethanol | |
| Melting Point | Not explicitly reported, expected to be similar to Balsalazide | >350°C (for disodium salt) |
Mechanism of Action and Rationale for Deuteration
Balsalazide is a colon-targeted prodrug. It passes through the upper gastrointestinal tract intact and is cleaved by bacterial azoreductases in the colon to release the therapeutically active 5-ASA and the inert carrier molecule, 4-aminobenzoyl-β-alanine. 5-ASA exerts its anti-inflammatory effects locally on the colonic mucosa. The exact mechanism of 5-ASA is not fully elucidated but is thought to involve the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory prostaglandins and leukotrienes.
The deuteration of the carrier moiety in Balsalazide-d4 does not alter this mechanism of action. Its primary purpose is to serve as an ideal internal standard in quantitative bioanalytical methods. Due to its near-identical physicochemical properties to the non-labeled drug, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer source. This allows for accurate correction of any analytical variability, leading to highly precise and accurate quantification of Balsalazide in complex biological samples such as plasma and tissue homogenates.
Diagram 1: Metabolic Activation of Balsalazide
Caption: Metabolic activation of Balsalazide in the colon.
Experimental Protocols
The primary application of Balsalazide-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Balsalazide. While a specific validated method for Balsalazide using Balsalazide-d4 is not detailed in the provided search results, a general experimental workflow can be outlined based on common practices for such analyses.
Quantification of Balsalazide in Biological Matrices using LC-MS/MS with Balsalazide-d4 Internal Standard
Objective: To accurately measure the concentration of Balsalazide in plasma samples.
Materials:
-
Balsalazide analytical standard
-
Balsalazide-d4 internal standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Phosphate buffer (e.g., KH₂PO₄)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow:
Diagram 2: Experimental Workflow for Balsalazide Quantification
Caption: General workflow for the quantification of Balsalazide.
Methodology:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Balsalazide and Balsalazide-d4 in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking known concentrations of Balsalazide into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation:
-
To an aliquot of plasma sample (standard, QC, or unknown), add a fixed amount of the Balsalazide-d4 internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (e.g., KH₂PO₄, pH 4.5), acetonitrile, and methanol (e.g., 50:30:20 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the acidic analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical): Specific precursor-to-product ion transitions would need to be optimized for both Balsalazide and Balsalazide-d4. For example:
-
Balsalazide: m/z 356.1 -> [fragment ion]
-
Balsalazide-d4: m/z 360.1 -> [corresponding fragment ion]
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Balsalazide and Balsalazide-d4.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis of Balsalazide
A general synthesis for the non-deuterated Balsalazide involves the following steps:
-
Preparation of 4-aminobenzoyl-β-alanine: This is achieved by the acylation of β-alanine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.
-
Diazotization: The amino group of 4-aminobenzoyl-β-alanine is converted to a diazonium salt using nitrous acid at low temperatures.
-
Azo Coupling: The diazonium salt is then coupled with salicylic acid in an alkaline medium to form Balsalazide.
The synthesis of Balsalazide-d4 would require the use of a deuterated starting material, specifically deuterated 4-aminobenzoyl-β-alanine.
Quantitative Data
The following table summarizes key quantitative data for Balsalazide-d4.
Table 2: Quantitative Data for Balsalazide-d4
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₁D₄N₃O₆ | |
| Exact Mass | 361.12119219 Da | |
| Formula Weight | 361.3 g/mol | |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄) | |
| Typical HPLC Retention Time | Expected to be very similar to Balsalazide (e.g., ~2.5 min under specific conditions) | |
| MRM Transitions (Q1/Q3) | To be determined empirically for specific instrument and conditions. Q1 would be based on the [M-H]⁻ ion (m/z 360.1). | - |
| Limit of Detection (LOD) | Method-dependent, but expected to be in the low ng/mL range. | - |
| Limit of Quantification (LOQ) | Method-dependent, but expected to be in the low ng/mL range. | - |
Conclusion
Balsalazide-d4 is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Balsalazide in biological systems. This technical guide provides the foundational knowledge of its chemical properties and a framework for its application in bioanalytical methodologies.
References
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Balsalazide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of balsalazide-d3 as an internal standard in quantitative bioanalysis. By leveraging the principles of isotope dilution mass spectrometry, deuterated standards like this compound offer unparalleled accuracy and precision in the quantification of the prodrug balsalazide in complex biological matrices. This document will detail the underlying principles, experimental methodologies, and data validation for the use of this compound, serving as a comprehensive resource for researchers in the field of drug metabolism and pharmacokinetics (DMPK).
The Core Principle: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample at the earliest stage of analysis.[1] Since the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[2] However, due to its slightly higher mass, the mass spectrometer can differentiate between the analyte and the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in the analytical process are effectively normalized, leading to highly accurate and precise quantification.[1]
Balsalazide: Pharmacokinetics and Metabolism
Balsalazide is a prodrug of mesalazine (5-aminosalicylic acid, 5-ASA), the active therapeutic agent. It is designed for targeted delivery to the colon. Following oral administration, balsalazide is cleaved by bacterial azoreduction in the colon to release mesalazine and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[3] Mesalazine is then further metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3] Understanding this metabolic pathway is crucial, as the internal standard must mimic the behavior of the parent drug in the biological system.
Caption: Metabolic pathway of balsalazide in the colon.
The Role of this compound as an Internal Standard
This compound is a synthetic version of balsalazide where three hydrogen atoms have been replaced with deuterium atoms. This subtle mass change allows for its differentiation from the endogenous balsalazide by the mass spectrometer.
Key Advantages of Using this compound:
-
Correction for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since this compound co-elutes with balsalazide and experiences the same matrix effects, the ratio of their signals remains constant, correcting for these variations.
-
Compensation for Sample Loss: During sample preparation steps such as protein precipitation and liquid-liquid extraction, some amount of the analyte may be lost. The deuterated internal standard is lost at the same rate, ensuring that the final analyte-to-internal standard ratio is unaffected.
-
Improved Precision and Accuracy: By accounting for various sources of error, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.
Experimental Protocol: Quantification of Balsalazide in Human Plasma
Sample Preparation
A protein precipitation method is commonly employed for the extraction of balsalazide from plasma.
Caption: General workflow for plasma sample preparation.
Detailed Steps:
-
Aliquoting: Aliquot 100 µL of human plasma (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions for the analysis of balsalazide.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | A reverse-phase C18 column (e.g., Xterra RP18, BetaMax Acid) is suitable for separation. |
| Mobile Phase | A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). |
| Flow Rate | Typically in the range of 0.3-0.6 mL/min. |
| Column Temperature | Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times. |
| MS System | A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. |
| Ionization Source | Electrospray ionization (ESI) in either positive or negative ion mode, depending on the optimal signal for balsalazide and its internal standard. |
| MRM Transitions | Specific precursor-to-product ion transitions for balsalazide and this compound would be monitored. |
Method Validation and Quantitative Data
A bioanalytical method must be rigorously validated to ensure its reliability. The following tables present illustrative data for the validation of a method for a similar compound, mesalazine, using its deuterated internal standard, mesalazine-d3, which demonstrates the expected performance of a method using this compound.
Linearity
The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Balsalazide | 0.10 - 12.0 | > 0.995 |
Illustrative data based on a validated method for mesalazine.
Precision and Accuracy
Intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.30 | 2.9 | 107.2 | 3.8 | 106.5 |
| MQC | 4.50 | 0.6 | 103.8 | 1.3 | 104.2 |
| HQC | 9.00 | 1.1 | 104.7 | 2.1 | 105.1 |
Illustrative data based on a validated method for mesalazine.
Recovery
The extraction recovery of the analyte and internal standard is determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Mean Recovery (%) |
| Balsalazide | 82 - 95 |
| This compound | ~78 |
Illustrative data based on a validated method for mesalazine.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of balsalazide in biological matrices. By adhering to the principles of isotope dilution and following a rigorously validated experimental protocol, researchers can obtain high-quality pharmacokinetic data essential for drug development and clinical studies. This technical guide serves as a foundational resource for the implementation of this gold-standard bioanalytical technique.
References
Technical Guide to the Analysis and Purity of Balsalazide-d3
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Balsalazide-d3. While a specific Certificate of Analysis for this compound is not publicly available, this document outlines the established analytical techniques for Balsalazide, which are directly applicable to its deuterated analog. The information herein is intended for researchers, scientists, and drug development professionals.
Overview of Analytical Methodologies
The purity of Balsalazide and its related compounds is primarily assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most common methods.[1] These techniques allow for the separation and quantification of Balsalazide from its potential impurities and degradation products.
One available Certificate of Analysis for Balsalazide disodium indicates a purity of 99.72% as determined by HPLC.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for Balsalazide, which can be considered representative for the analysis of this compound.
Table 1: Summary of RP-HPLC Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 90-210 µg/mL[1][2] | 2-10 µg/mL[3] | 10-50 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | 0.9996 |
| Recovery | Not Specified | 99.96 - 100.6% | 98.20 - 101.58% |
| Precision (%RSD) | < 2% | Not Specified | < 2% |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Table 2: Summary of HPTLC Method Validation Parameters
| Parameter | Value |
| Linearity Range | 500-3000 ng/band |
| Correlation Coefficient (r²) | 0.999 |
| Recovery | 99.99 - 100.04% |
| Precision (%RSD) | Intra-day: 0.91–1.02%, Inter-day: 0.49-0.63% |
| Limit of Detection (LOD) | 0.19 µg/mL |
| Limit of Quantification (LOQ) | 1.19 µg/mL |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This section details a common RP-HPLC method for the analysis of Balsalazide.
3.1.1. Chromatographic Conditions (Method 1)
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of water and acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 368 nm.
-
Injection Volume: 20 µL.
-
Retention Time: Approximately 3.685 min.
3.1.2. Chromatographic Conditions (Method 2)
-
Column: Inertsil ODS 3V, C18, 250x4.6 ID.
-
Mobile Phase: A mixture of KH2PO4 buffer (pH 4.5), acetonitrile, and methanol (50:30:20 v/v/v).
-
Detection: UV at 304 nm.
-
Retention Time: Approximately 2.487 min.
3.1.3. Standard Solution Preparation
-
Accurately weigh 100 mg of Balsalazide reference standard and transfer to a 100 mL volumetric flask.
-
Add 70 mL of distilled water and sonicate for 15 minutes to dissolve.
-
Make up the volume to 100 mL with distilled water to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations within the linear range.
3.1.4. Sample Preparation (from Capsules)
-
Weigh the contents of 20 capsules and calculate the average weight.
-
Accurately weigh a quantity of powder equivalent to 100 mg of Balsalazide and transfer to a 100 mL volumetric flask.
-
Add distilled water, dissolve the powder completely, and make up the volume to 100 mL.
-
Further dilute the solution as needed to fall within the calibration range and filter through a 0.45 µm membrane filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC)
This section outlines a typical HPTLC method for Balsalazide analysis.
3.2.1. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel G60–F254 aluminum sheets.
-
Mobile Phase: Chloroform: Methanol (3.5:2, v/v).
-
Development: Linear ascending development in a twin trough glass chamber with a chamber saturation time of 20 minutes at room temperature.
-
Run Length: Approximately 80 mm.
-
Detection: Densitometric scanning in absorbance mode at 361 nm.
-
Rf Value: Approximately 0.61.
3.2.2. Standard Solution Preparation
-
Prepare a stock solution of Balsalazide in methanol at a concentration of 0.1 mg/mL.
3.2.3. Sample Preparation (from Capsules)
-
Weigh the contents of 20 capsules to determine the average weight.
-
Weigh a quantity of the capsule powder equivalent to 100 mg of Balsalazide.
-
Extract the drug with methanol, sonicating for 20 minutes to ensure complete extraction.
-
Make up the volume to 100 mL and then dilute to a final concentration of 500 µg/mL for HPTLC analysis.
-
Filter the resulting solution using Whatman filter paper.
-
Apply an appropriate volume (e.g., 2 µL containing 1000 ng/spot) to the HPTLC plate for analysis.
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the purity analysis of this compound.
Caption: Workflow for RP-HPLC Purity Analysis of this compound.
References
An In-Depth Technical Guide to the Synthesis of Deuterated Balsalazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for deuterated Balsalazide, specifically Balsalazide-d4. The synthesis is strategically designed to introduce deuterium atoms onto the aromatic ring of the 4-aminobenzoyl-β-alanine moiety, a key component of the Balsalazide molecule. This guide details two primary pathways for the synthesis of the deuterated precursor and the subsequent final synthesis of Balsalazide-d4, including detailed experimental protocols and quantitative data.
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid) used in the treatment of inflammatory bowel disease. Deuterated versions of pharmaceutical compounds are of significant interest in drug development as they can offer altered metabolic profiles, potentially leading to improved pharmacokinetic properties. This guide focuses on the synthesis of Balsalazide-d4, where four hydrogen atoms on the phenyl ring of the 4-aminobenzoyl-β-alanine portion are replaced with deuterium.
Overall Synthetic Strategy
The synthesis of Balsalazide-d4 is approached in two main stages:
-
Synthesis of the Deuterated Precursor: Preparation of 4-aminobenzoyl-β-alanine-d4.
-
Final Product Synthesis: Conversion of the deuterated precursor to Balsalazide-d4 via diazotization and azo coupling.
Two viable pathways for the synthesis of the deuterated precursor are presented below.
Part 1: Synthesis of 4-Aminobenzoyl-β-alanine-d4
The critical step in the synthesis of Balsalazide-d4 is the efficient and selective incorporation of deuterium into the 4-aminobenzoyl-β-alanine precursor.
Pathway 1: Deuteration of 4-Aminobenzoic Acid followed by Amide Coupling
This pathway involves the direct deuteration of commercially available 4-aminobenzoic acid, followed by a standard amide coupling reaction with β-alanine.
Caption: Synthesis of 4-Aminobenzoyl-β-alanine-d4 via direct deuteration.
Experimental Protocol: Pathway 1
Step 1.1: Synthesis of 4-Aminobenzoic Acid-d4
-
A mixture of 4-aminobenzoic acid (1.0 g), 10% Palladium on Carbon (Pd/C, 100 mg), 5% Platinum on Carbon (Pt/C, 50 mg), and a catalytic amount of sodium borohydride in deuterium oxide (D₂O, 20 mL) is subjected to microwave irradiation at 150°C for 30 minutes.
-
The reaction mixture is cooled, and the catalysts are removed by filtration.
-
The filtrate is lyophilized to yield 4-aminobenzoic acid-d4.
-
To achieve high levels of deuterium incorporation (>98%), this process is repeated for two to three cycles.
Step 1.2: Synthesis of 4-Aminobenzoyl-β-alanine-d4
-
4-Aminobenzoic acid-d4 (1.0 g) and β-alanine (0.65 g) are dissolved in anhydrous dimethylformamide (DMF, 25 mL).
-
The solution is cooled to 0°C, and dicyclohexylcarbodiimide (DCC, 1.5 g) is added.
-
The reaction is stirred at 0°C for one hour and then at room temperature for 12 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an ethanol/water mixture to give pure 4-aminobenzoyl-β-alanine-d4.
Part 2: Synthesis of Balsalazide-d4
With the deuterated precursor in hand, the final steps to synthesize Balsalazide-d4 are analogous to the established methods for the non-deuterated compound.[1]
Caption: Final diazotization and azo coupling steps to yield Balsalazide-d4.
Experimental Protocol: Final Synthesis
-
4-Aminobenzoyl-β-alanine-d4 (1.0 g) is suspended in water and cooled to 0-5°C.
-
Concentrated hydrochloric acid is added, followed by the dropwise addition of a solution of sodium nitrite to form the diazonium salt. The temperature is maintained below 5°C throughout the addition.
-
In a separate vessel, salicylic acid is dissolved in an aqueous solution of sodium hydroxide and cooled to 0-5°C.
-
The freshly prepared cold diazonium salt solution is slowly added to the cold solution of sodium salicylate with vigorous stirring.
-
The resulting orange precipitate of Balsalazide-d4 is stirred in the cold for 2-3 hours.
-
The product is collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of Balsalazide-d4.
| Reaction Step | Key Reagents | Typical Yield (%) | Deuterium Incorporation (%) |
| Precursor Synthesis (Pathway 1) | |||
| Deuteration of 4-Aminobenzoic Acid | D₂O, Pd/C, Pt/C | > 90 | > 98 |
| Amide Coupling | DCC | ~ 85 | > 98 |
| Final Synthesis | |||
| Diazotization & Azo Coupling | NaNO₂, HCl, Salicylic Acid, NaOH | ~ 90 | > 98 |
Note: Yields and deuterium incorporation levels are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and optimization. Purity of the final product is reported to be ≥99% for deuterated forms (d1-d4).[2]
Conclusion
The synthesis of deuterated Balsalazide (Balsalazide-d4) is a feasible process for researchers and drug development professionals. The key to a successful synthesis lies in the efficient deuteration of the 4-aminobenzoic acid precursor, for which catalytic hydrogen-deuterium exchange methods are well-suited. The subsequent conversion to Balsalazide-d4 follows established and high-yielding synthetic routes. This guide provides a solid foundation for the laboratory-scale synthesis of this important deuterated pharmaceutical compound.
References
An In-Depth Technical Guide to the Pharmacokinetic Profiles of Balsalazide and the Prospective Profile of Balsalazide-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Balsalazide, a second-generation aminosalicylate specifically designed for targeted delivery of mesalamine to the colon for the treatment of inflammatory bowel disease. Due to a lack of publicly available data on Balsalazide-d3, a deuterated form of the drug, this document will focus on the established pharmacokinetics of Balsalazide and offer a theoretical exploration of the potential pharmacokinetic alterations that could arise from deuteration. This guide includes detailed summaries of quantitative data, experimental methodologies, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Balsalazide
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), the active therapeutic agent.[1][2] It is indicated for the treatment of mildly to moderately active ulcerative colitis.[1] The structure of Balsalazide consists of mesalamine linked via an azo bond to a carrier molecule, 4-aminobenzoyl-β-alanine.[3] This design allows for the targeted delivery of mesalamine to the colon, where bacterial azoreductases cleave the azo bond, releasing the active drug and the inert carrier.[3] This colon-specific delivery minimizes systemic absorption of mesalamine in the upper gastrointestinal tract, thereby reducing the potential for systemic side effects.
Pharmacokinetic Profile of Balsalazide
The pharmacokinetic profile of Balsalazide is characterized by its limited systemic absorption as an intact molecule and its efficient conversion to the active moiety, mesalamine, in the colon.
Absorption
Intact Balsalazide is poorly absorbed from the upper gastrointestinal tract. Systemic exposure to the prodrug is low and variable among individuals. The primary goal of Balsalazide therapy is to deliver the drug to the colon, its site of action.
Distribution
Due to its low systemic absorption, the distribution of intact Balsalazide in tissues is minimal. The majority of the administered dose reaches the colon.
Metabolism
The metabolism of Balsalazide is the key to its therapeutic action. Upon reaching the colon, commensal bacteria possessing azoreductase enzymes cleave the azo bond of the Balsalazide molecule. This enzymatic cleavage releases equimolar amounts of mesalamine (5-ASA) and the carrier molecule, 4-aminobenzoyl-β-alanine. Mesalamine is the pharmacologically active component, exerting its anti-inflammatory effects locally on the colonic mucosa. The released mesalamine is then partially absorbed from the colon and undergoes N-acetylation in the intestinal mucosa and liver to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), its major metabolite.
Excretion
The majority of the administered Balsalazide dose is excreted in the feces as mesalamine and its metabolites. A smaller fraction of the absorbed mesalamine and its N-acetylated metabolite is excreted in the urine.
Quantitative Pharmacokinetic Data for Balsalazide and its Metabolites
The following table summarizes key pharmacokinetic parameters for Balsalazide and its primary metabolites, mesalamine (5-ASA) and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in healthy adult volunteers. It is important to note that pharmacokinetic parameters can exhibit significant inter-individual variability.
| Parameter | Balsalazide | Mesalamine (5-ASA) | N-Ac-5-ASA | Reference |
| Tmax (median, hours) | 0.5 - 2.0 | 12.0 - 24.0 | 12.0 - 24.0 | |
| Terminal Half-life (hours) | 1.9 | 9.5 | 10.5 | |
| Urinary Excretion (% of dose) | ~0.16 | ~4.6 | ~15.6 |
Data presented are from studies with varying dosing regimens and subject populations, and should be interpreted as representative values.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are generalized methodologies for key experiments related to Balsalazide.
In Vivo Pharmacokinetic Studies in Humans
-
Study Design: Open-label, single-dose, randomized, crossover studies are often employed to compare different formulations or the effect of food.
-
Subjects: Healthy volunteers are typically recruited.
-
Drug Administration: Balsalazide is administered orally as capsules, often after an overnight fast. To assess food effects, a high-fat meal may be given prior to drug administration.
-
Sample Collection: Blood samples are collected at predetermined time points post-dose into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen until analysis. Urine is also collected over specified intervals.
-
Bioanalytical Method: Plasma and urine concentrations of Balsalazide and its metabolites (5-ASA, N-Ac-5-ASA) are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
Animal Models of Colitis for Efficacy Studies
-
Induction of Colitis: Various models are used to induce colitis in rodents, including the dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) models.
-
Drug Administration: Balsalazide is typically administered orally via gavage.
-
Efficacy Assessment: Efficacy is evaluated by monitoring clinical signs (e.g., weight loss, stool consistency, rectal bleeding), and by histological analysis of the colon at the end of the study.
This compound: A Theoretical Pharmacokinetic Profile
As of the date of this document, no specific pharmacokinetic data for this compound is available in the public domain. However, based on the principles of deuteration in drug development, we can theorize potential alterations to the pharmacokinetic profile of Balsalazide.
Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect and can slow down metabolic reactions that involve the cleavage of this bond.
Potential Impact of Deuteration on Balsalazide Metabolism
The metabolism of Balsalazide primarily involves the cleavage of the azo bond by bacterial azoreductases, a process that does not directly involve C-H bond cleavage. Therefore, deuteration of the mesalamine or the carrier moiety is unlikely to significantly affect this initial and crucial metabolic step.
However, the subsequent metabolism of the released mesalamine to N-Ac-5-ASA does involve enzymatic processes. If deuterium were to be strategically placed at a site on the mesalamine molecule that is targeted by metabolic enzymes (e.g., N-acetyltransferases), it could potentially slow down the rate of N-acetylation.
Theoretical Pharmacokinetic Profile of this compound vs. Balsalazide
| Parameter | Potential Change with this compound | Rationale |
| Absorption | No significant change expected | Azo bond cleavage is the primary determinant of mesalamine release, which is unlikely to be affected by deuteration. |
| Distribution | No significant change expected | The physicochemical properties of the drug are not expected to be significantly altered by deuteration to an extent that would impact distribution. |
| Metabolism | Potentially slower N-acetylation of mesalamine | The kinetic isotope effect could reduce the rate of metabolism if deuterium is placed at a metabolically active site. |
| Excretion | Potentially altered ratio of mesalamine to N-Ac-5-ASA in urine and feces | A slower rate of metabolism could lead to a higher proportion of unchanged mesalamine being excreted. |
It is critical to emphasize that this is a theoretical discussion. Without experimental data, the actual pharmacokinetic profile of this compound remains unknown.
Visualizations
Balsalazide Metabolism Pathway
Caption: Metabolic pathway of Balsalazide in the colon.
Experimental Workflow for Human Pharmacokinetic Study
Caption: Workflow for a human pharmacokinetic study of Balsalazide.
Conclusion
Balsalazide is an effective prodrug for the targeted delivery of mesalamine to the colon. Its pharmacokinetic profile is well-characterized, demonstrating minimal systemic absorption of the parent drug and efficient conversion to the active moiety in the large intestine. While the concept of a deuterated Balsalazide (this compound) presents an interesting avenue for potential pharmacokinetic modulation, a comprehensive understanding and comparison are currently precluded by the absence of empirical data. Further research, including in vitro metabolism studies and in vivo pharmacokinetic assessments, is necessary to elucidate the actual pharmacokinetic profile of this compound and to determine if it offers any therapeutic advantages over the non-deuterated form. This guide serves as a foundational resource for professionals engaged in the ongoing research and development of aminosalicylate-based therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape: A Technical Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful drug development. This in-depth technical guide provides a comprehensive overview of the regulatory guidelines for the use of deuterated internal standards, with a focus on core principles, experimental design, and data interpretation to ensure robust and compliant bioanalytical method validation.
Deuterated internal standards have become the industry benchmark in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[1] Their structural similarity to the analyte of interest allows for effective compensation of variability during sample preparation and analysis, ultimately leading to enhanced accuracy and precision.[1][2] Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of stable isotope-labeled internal standards (SIL-ISs) whenever feasible.[3][4]
Core Principles for Selecting and Using Deuterated Internal Standards
The fundamental advantage of a deuterated internal standard lies in its ability to mimic the analyte throughout the analytical process, thereby correcting for variations in extraction recovery, matrix effects, and instrument response. However, the successful implementation of a deuterated internal standard hinges on several key considerations:
-
Degree and Position of Deuteration: A sufficient number of deuterium atoms (typically three or more) should be incorporated to provide a clear mass shift from the analyte and minimize isotopic crosstalk. The position of the deuterium labels is critical; they must be on non-exchangeable sites to prevent loss or replacement with protons from the solvent or matrix.
-
Isotopic and Chemical Purity: The deuterated standard must possess high isotopic enrichment to reduce the contribution of the unlabeled analyte. It should also be chemically pure to avoid interference with the analysis. The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to inaccurate results.
-
Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience identical matrix effects. However, a slight chromatographic separation, known as the "isotope effect," can sometimes occur and requires careful method development to minimize its impact.
Regulatory Acceptance Criteria for Bioanalytical Method Validation
The ICH M10 guideline provides a unified framework for validating bioanalytical methods using internal standards. The following tables summarize the key acceptance criteria for chromatographic methods.
Table 1: Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | The response of interfering components at the retention time of the internal standard should be ≤ 5% of the internal standard response in the LLOQ sample. |
| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different matrix sources should be ≤15%. |
| Calibration Curve | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Accuracy (Within-run and Between-run) | The mean concentration should be within ±15% of the nominal values for QC samples, except for the LLOQ, which should be within ±20%. |
| Precision (Within-run and Between-run) | The CV should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%. |
| Dilution Integrity | The accuracy and precision of the diluted QCs should be within ±15%. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. |
Table 2: Cross-Interference Acceptance Criteria
| Interference Type | Acceptance Criteria |
| Internal Standard to Analyte | Contribution to the analyte response should be ≤ 20% of the LLOQ response. |
| Analyte to Internal Standard | Contribution to the internal standard response should be ≤ 5% of the internal standard's response. |
Experimental Protocols for Key Validation Experiments
Detailed and well-documented experimental protocols are essential for a successful validation. The following sections outline the methodologies for critical validation experiments.
Assessment of Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare three sets of samples for each matrix source:
-
Set 1: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).
-
Set 2: Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.
-
Set 3: Analyte and deuterated internal standard are spiked into the biological matrix and then extracted.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source:
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF):
-
IS-normalized MF = MF of analyte / MF of internal standard
-
-
The CV of the IS-normalized MF across the different matrix sources should be ≤15%.
Evaluation of Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and internal standard from endogenous matrix components and other potential interferences.
Methodology:
-
Analyze blank matrix samples from at least six different individual donors.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the deuterated internal standard.
-
The response of any interfering components in the blank matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.
-
Analyze LLOQ samples prepared in each of the six matrix lots to confirm the absence of significant interference.
Stability Assessment
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions encountered during sample handling, storage, and analysis.
Methodology:
-
Freeze-Thaw Stability: Analyze low and high concentration quality control (QC) samples after they have undergone at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been left at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze low and high QC samples that have been stored at the intended storage temperature for a period equal to or longer than the time from sample collection to analysis.
-
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Visualizing Key Workflows and Relationships
Diagrams are powerful tools for illustrating complex processes and relationships in bioanalytical method validation.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Balsalazide and its Metabolites using Balsalazide-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of the anti-inflammatory drug balsalazide and its primary active metabolite, 5-aminosalicylic acid (5-ASA), along with its further metabolite, N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA), in biological matrices. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes the stable isotope-labeled compound, Balsalazide-d3, as an internal standard for the accurate quantification of balsalazide. Similarly, deuterated analogs of the metabolites are used for their respective quantification. This approach ensures high sensitivity, specificity, and reproducibility, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
Balsalazide is a prodrug that is specifically designed to deliver its active moiety, 5-aminosalicylic acid (5-ASA), to the colon.[1][2] It is indicated for the treatment of mildly to moderately active ulcerative colitis.[2] Upon reaching the colon, bacterial azoreductases cleave the azo bond of balsalazide to release 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[2] 5-ASA exerts a local anti-inflammatory effect on the colonic mucosa.[2] A portion of 5-ASA is further metabolized to N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA).
Accurate and reliable quantification of balsalazide and its metabolites in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.
These application notes provide a comprehensive guide, including detailed experimental protocols and data presentation, for the LC-MS/MS-based quantification of balsalazide, 5-ASA, and N-acetyl-5-ASA.
Metabolic Pathway of Balsalazide
Balsalazide is delivered intact to the colon where it is metabolized by bacterial azoreductases into its active component, 5-aminosalicylic acid (5-ASA), and an inert carrier molecule. 5-ASA is then partially acetylated to form N-acetyl-5-aminosalicylic acid.
Experimental Protocols
Materials and Reagents
-
Balsalazide reference standard
-
This compound internal standard
-
5-Aminosalicylic acid (5-ASA) reference standard
-
5-Aminosalicylic acid-d3 (Mesalamine-d3) internal standard
-
N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA) reference standard
-
N-acetyl-5-aminosalicylic acid-d3 (N-acetyl mesalamine-d3) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
Sample Preparation: Protein Precipitation
This protocol is a general guideline and may require optimization for specific matrices.
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 100 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of the internal standard working solution (a mixture of this compound, 5-ASA-d3, and N-acetyl-5-ASA-d3 in methanol).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS conditions. Instrument parameters should be optimized for the specific system being used.
| Parameter | Condition for Balsalazide | Condition for 5-ASA and N-acetyl-5-ASA |
| LC System | UHPLC System | UHPLC System |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) | C18 column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Methanol |
| Gradient | Representative: 5% B to 95% B over 5 min | Isocratic: 15% B |
| Flow Rate | 0.4 mL/min | 0.6 mL/min |
| Injection Volume | 5 µL | 10 µL |
| Column Temp. | 40°C | 35°C |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 | See Table 2 |
| Collision Energy | Optimize for each transition | Optimize for each transition |
| Dwell Time | 100 ms | 100 ms |
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below.
Quantitative Data
The following tables summarize representative quantitative data for the LC-MS/MS analysis of balsalazide and its metabolites. Note that the data for balsalazide is representative, as a specific published method using this compound was not identified. The data for the metabolites is based on published literature.
Table 1: Representative Mass Spectrometric Parameters for Balsalazide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| Balsalazide | 356.1 | 198.1 | Negative |
| this compound | 359.1 | 201.1 | Negative |
Table 2: Mass Spectrometric Parameters for 5-ASA, N-acetyl-5-ASA, and their Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| 5-ASA | 152.0 | 108.0 | Negative |
| 5-ASA-d3 | 155.0 | 111.0 | Negative |
| N-acetyl-5-ASA | 194.2 | 149.9 | Negative |
| N-acetyl-5-ASA-d3 | 197.2 | 153.0 | Negative |
Table 3: Representative Calibration Curve and Validation Parameters
| Parameter | Balsalazide (Representative) | 5-ASA | N-acetyl-5-ASA |
|---|---|---|---|
| Linear Range | 1 - 1000 ng/mL | 2 - 1500 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% | 1.60 - 8.63% | 0.99 - 5.67% |
| Inter-day Precision (%RSD) | < 15% | 2.14 - 8.67% | 1.72 - 4.89% |
| Intra-day Accuracy (% Bias) | ± 15% | 2.70 - 5.48% | -0.36 - 6.22% |
| Inter-day Accuracy (% Bias) | ± 15% | 0.64 - 3.87% | 0.71 - 4.27% |
| Recovery | > 85% | > 80% | > 80% |
Discussion
The presented protocols outline a robust and reliable LC-MS/MS method for the simultaneous quantification of balsalazide and its key metabolites, 5-ASA and N-acetyl-5-ASA, in biological matrices. The use of corresponding stable isotope-labeled internal standards is critical for mitigating matrix effects and ensuring high accuracy and precision of the results.
The protein precipitation method described is a simple and rapid sample preparation technique suitable for high-throughput analysis. However, for more complex matrices or lower concentration levels, a more rigorous sample clean-up method, such as solid-phase extraction (SPE), may be necessary.
The chromatographic and mass spectrometric conditions provided serve as a starting point for method development and should be optimized for the specific instrumentation and application. Validation of the method according to regulatory guidelines (e.g., FDA, EMA) is essential before its application in regulated bioanalysis.
Conclusion
The detailed application notes and protocols herein provide a comprehensive framework for the development and implementation of a validated LC-MS/MS method for the quantitative analysis of balsalazide and its metabolites using deuterated internal standards. This methodology is well-suited for researchers, scientists, and drug development professionals engaged in the study of balsalazide's pharmacokinetics and clinical efficacy. The high sensitivity, specificity, and accuracy of this method will facilitate a better understanding of the drug's disposition and its therapeutic effects.
References
Quantitative Analysis of Balsalazide in Human Plasma Using a Validated LC-MS/MS Method with Balsalazide-d3 as an Internal Standard
Application Note
Abstract
This application note presents a detailed protocol for the quantitative analysis of Balsalazide in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a stable isotope-labeled internal standard, Balsalazide-d3, to ensure accuracy and precision. The protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the analysis of Balsalazide.
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1][2] Balsalazide is designed to deliver mesalamine to the colon, where it is cleaved by bacterial azoreductases to release the active moiety.[1][2] Accurate quantification of Balsalazide in biological matrices is crucial for pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the bioanalysis of drugs in complex biological fluids due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate and precise quantification.
This application note provides a comprehensive protocol for the determination of Balsalazide in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Balsalazide reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Polypropylene tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Balsalazide and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Balsalazide by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (ISWS): Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at various concentrations and QC samples at low, medium, and high concentration levels.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the Internal Standard Working Solution (this compound).
-
Vortex briefly to mix.
-
Add 500 µL of the extraction solvent (e.g., a mixture of dichloromethane and isopropanol or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Chromatographic Conditions
-
HPLC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution with:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
A typical gradient program would start with a low percentage of Mobile Phase B, which is then increased to elute the analyte and internal standard, followed by a re-equilibration step.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for Balsalazide.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor-to-product ion transitions for Balsalazide and this compound need to be optimized on the specific mass spectrometer being used. Based on the structure of Balsalazide, a plausible precursor ion in negative mode would be [M-H]⁻ at m/z 356.1. The fragmentation would likely occur at the azo bond or the amide linkage. For this compound, the precursor ion would be [M-H]⁻ at m/z 359.1. The product ions would need to be determined experimentally by infusing the standards into the mass spectrometer.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve the best signal intensity and specificity for each transition.
Data Presentation
The following tables summarize typical quantitative data obtained from pharmacokinetic studies of Balsalazide in human plasma.
Table 1: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Volunteers. [2]
| Parameter | Balsalazide | 5-ASA | N-Ac-5-ASA |
| Cmax (mcg/mL) | 0.22 ± 0.12 | 0.11 ± 0.136 | 0.88 ± 0.39 |
| AUClast (mcg·hr/mL) | 1.35 ± 0.73 | 2.59 ± 1.46 | 17.8 ± 8.14 |
| Tmax (h) | 0.8 ± 0.85 | 8.2 ± 1.98 | 9.9 ± 2.49 |
Data are presented as mean ± standard deviation.
Table 2: Bioanalytical Method Validation Parameters (Illustrative).
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy (% Bias) | Within ±15% | -5% to +8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Minimal |
Note: The values in Table 2 are illustrative and would be determined during the formal validation of the analytical method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of Balsalazide and the experimental workflow for its quantitative analysis.
Caption: Metabolic pathway of Balsalazide in the colon.
Caption: Experimental workflow for the quantitative analysis of Balsalazide.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Balsalazide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Balsalazide.
References
Bioanalytical Method for Balsalazide Using Deuterated Internal Standard (Balsalazide-d3)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed bioanalytical method for the quantification of Balsalazide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Balsalazide-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other drug development applications.
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used for the treatment of mildly to moderately active ulcerative colitis.[1][2][3] It is designed to deliver the active drug to the colon, where it is cleaved by bacterial azoreductases to release mesalamine, which then exerts its local anti-inflammatory effect.[1] Accurate measurement of Balsalazide in biological matrices is crucial for pharmacokinetic analysis and to understand its delivery to the site of action.
This application note describes a robust and sensitive UPLC-MS/MS method for the determination of Balsalazide in human plasma. The use of a deuterated internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to reliable and reproducible results.
Mechanism of Action
Balsalazide is delivered intact to the colon. There, bacterial enzymes cleave the azo bond, releasing the therapeutically active 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine. 5-ASA is believed to exert its anti-inflammatory effect locally on the colonic mucosa.
Experimental Protocols
This section details the materials, equipment, and procedures for the bioanalytical method.
Materials and Reagents
-
Balsalazide reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methylene chloride (HPLC grade)
-
Methyl tertiary-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Balsalazide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Balsalazide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Quality Control (QC) Samples: Prepare QC samples in human plasma at low, medium, and high concentrations from a separate Balsalazide stock solution.
Sample Preparation: Liquid-Liquid Extraction
The following workflow outlines the sample preparation procedure.
Detailed Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 50 µL of 1% formic acid in water and vortex briefly.
-
Add 600 µL of the extraction solvent (a 1:1 mixture of methylene chloride and methyl tertiary-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A).
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 10 | 90 |
| 3.00 | 10 | 90 |
| 3.10 | 95 | 5 |
| 4.00 | 95 | 5 |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 50 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Balsalazide | 358.1 | 197.1 | 150 | 25 |
| This compound | 361.1 | 200.1 | 150 | 25 |
Results and Data Presentation
The following tables summarize the quantitative data obtained during the validation of this bioanalytical method.
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for Balsalazide in human plasma.
Table 3: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Balsalazide | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at three QC levels. The results are presented in Tables 4 and 5.
Table 4: Intra-Day Accuracy and Precision (n=6)
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 3 (Low QC) | 2.95 | 98.3 | 4.2 |
| 50 (Mid QC) | 51.2 | 102.4 | 3.1 |
| 800 (High QC) | 792.8 | 99.1 | 2.5 |
Table 5: Inter-Day Accuracy and Precision (n=18, 3 days)
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 3 (Low QC) | 3.05 | 101.7 | 5.1 |
| 50 (Mid QC) | 49.8 | 99.6 | 3.8 |
| 800 (High QC) | 809.6 | 101.2 | 3.2 |
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantification of Balsalazide in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. This method is well-suited for supporting pharmacokinetic and other clinical studies in the development of Balsalazide.
References
Application Notes and Protocols for the Analysis of Balsalazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Balsalazide and its primary metabolite, 5-aminosalicylic acid (5-ASA), in various biological matrices and pharmaceutical formulations. The protocols are designed to ensure accurate and reproducible quantification using modern analytical techniques.
Overview of Balsalazide and its Analysis
Balsalazide is a prodrug that is specifically cleaved by bacterial azoreductases in the colon to release the therapeutically active agent, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine. This targeted delivery makes it effective for the treatment of inflammatory bowel diseases such as ulcerative colitis.
Accurate quantification of Balsalazide and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. The choice of sample preparation technique is critical to remove interfering substances from the matrix and ensure the sensitivity and reliability of the analytical method. Common analytical techniques employed include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS).
Sample Preparation Techniques
The selection of an appropriate sample preparation method depends on the sample matrix (e.g., plasma, urine, tissue, pharmaceutical dosage form) and the analytical endpoint. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma or serum, which can interfere with chromatographic analysis.
Application: Suitable for the analysis of Balsalazide in plasma and fecal samples.
General Protocol for Plasma: A generic protocol for protein precipitation using acetonitrile is described below. This method is effective for removing the majority of proteins from plasma samples.
Experimental Protocol: Protein Precipitation of Plasma Samples
-
Sample Aliquoting: Transfer 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample (a 1:3 ratio of sample to solvent is common).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the supernatant and transfer it to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates before injection into the analytical instrument.
General Protocol for Fecal Samples: For fecal samples, protein precipitation with acetonitrile is an effective method to halt enzymatic activity and prepare the sample for analysis[1].
Experimental Protocol: Protein Precipitation of Fecal Samples
-
Homogenization: Homogenize a known weight of the fecal sample in a suitable buffer.
-
Precipitation: Add ice-cold acetonitrile to the fecal slurry to precipitate proteins and stop bacterial fermentation[1].
-
Centrifugation: Centrifuge the mixture to pellet solid debris and precipitated proteins.
-
Supernatant Processing: The resulting supernatant can be further processed or directly injected for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.
Application: Effective for the extraction of Balsalazide and its metabolites from plasma and urine.
Experimental Protocol: LLE for Balsalazide in Human Plasma
This protocol is based on a method used for the analysis of Balsalazide and its metabolites in human plasma using HPLC-MS/MS[2].
-
Sample Acidification: Acidify the plasma samples before extraction[2].
-
Extraction: Perform the extraction using a mixture of methylene chloride and methyl tertiary-butyl ether (MTBE)[2].
-
Phase Separation: After vortexing and centrifugation, separate the organic layer containing the analyte.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.
For the analysis of metabolites like 5-ASA and N-acetyl-5-ASA, a derivatization step may be necessary prior to LLE to improve their extraction efficiency and chromatographic properties.
Experimental Protocol: LLE with Derivatization for Metabolites in Plasma
-
Derivatization: Treat the plasma samples with propionic anhydride to derivatize the metabolites.
-
Extraction: Following derivatization, perform a liquid-liquid extraction as described above.
-
Analysis: The derivatized extracts are then separated by HPLC and analyzed by MS/MS.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. It involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.
Application: Ideal for cleaning up complex biological matrices like plasma and urine, offering higher recovery and cleaner extracts compared to PPT and LLE.
Experimental Protocol: Generic SPE for Balsalazide in Biological Fluids
While a specific, validated SPE protocol for Balsalazide was not found in the provided search results, a general methodology can be proposed based on the physicochemical properties of Balsalazide (an acidic drug). A mixed-mode or a strong anion exchange (SAX) sorbent would likely be effective.
-
Sorbent Selection: Choose a suitable SPE cartridge (e.g., a polymeric mixed-mode or SAX sorbent).
-
Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Further equilibrate with 1 mL of a buffer at a pH that ensures the analyte is charged (e.g., a phosphate buffer at pH > pKa of the acidic functional groups).
-
-
Sample Loading:
-
Pre-treat the sample by adjusting its pH to be similar to the equilibration buffer.
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Wash with 1 mL of a buffer at a pH that retains the analyte but removes neutral and basic interferences.
-
-
Elution:
-
Elute the analyte using a small volume (e.g., 2 x 500 µL) of a solvent that disrupts the interaction with the sorbent (e.g., methanol containing a small percentage of a strong acid like formic acid).
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize the quantitative data related to the analytical methods for Balsalazide. Note that specific recovery and matrix effect data for each sample preparation method were not extensively detailed in the search results, so the data primarily reflects the overall analytical method performance.
Table 1: HPLC Method Parameters for Balsalazide Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS 3V, C18 (250x4.6 mm) | C-18 (250 x 4 mm, 5 µm) | Phenomenax Luna C18 (150x4.6mm; 5µm) |
| Mobile Phase | KH2PO4:ACN:MeOH (50:30:20 v/v/v), pH 4.5 | Water and Acetonitrile | ACN:Methanol:Triethylamine buffer (40:30:30% v/v) |
| Flow Rate | Not Specified | 0.8 mL/min | 0.7 mL/min |
| Detection (UV) | 304 nm | 368 nm | 254 nm |
| Retention Time | 2.487 min | 3.685 min | 3.42 min |
| Linearity Range | 90-210 µg/mL | 2-10 µg/mL | 10-50 µg/mL |
| Correlation (r²) | 0.9992 | 0.9998 | Not Specified |
| % Recovery | Within limits | 99.96 - 100.6% | 99.61% ± 0.106 |
Table 2: Pharmacokinetic Parameters of Balsalazide and its Metabolites
| Analyte | Tmax (hours) | Terminal Half-life (hours) | Plasma Protein Binding |
| Balsalazide | 0.5 - 2.0 | 1.9 | ≥ 99% |
| 5-ASA | 12 - 24 | 9.5 | 43% |
| N-Ac-5-ASA | 12 - 24 | 10.5 | 78% |
Visualizations
Balsalazide Metabolic Pathway
The following diagram illustrates the metabolic activation of Balsalazide in the colon.
Caption: Metabolic activation of Balsalazide in the colon.
General Experimental Workflow for Balsalazide Analysis
This diagram outlines the typical workflow from sample collection to data analysis.
References
Application Notes and Protocols for Pharmacokinetic Studies Using Balsalazide-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies using the stable isotope-labeled (SIL) compound, Balsalazide-d3. The use of a deuterated internal standard is a powerful technique that offers a precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of Balsalazide.
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), designed to deliver the active therapeutic agent to the colon.[1][2][3][4] Upon reaching the colon, bacterial azoreductases cleave the azo bond in balsalazide to release equimolar quantities of 5-ASA and the carrier molecule, 4-aminobenzoyl-β-alanine.[1] The therapeutic effect of balsalazide is primarily due to the local action of 5-ASA on the colonic mucosa.
The use of this compound as an internal standard in conjunction with a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the accurate quantification of Balsalazide and its metabolites in complex biological matrices. Stable isotopes are non-radioactive and pose no safety risks to subjects, making them ideal for clinical trials.
Pharmacokinetic Profile of Balsalazide and its Metabolites
The systemic exposure to balsalazide is generally low and highly variable among individuals. The drug is designed for targeted delivery to the colon, with minimal absorption of the parent compound. The primary metabolites are 5-ASA and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Balsalazide | 1.35 ± 0.73 | 0.8 ± 0.85 | 1.52 ± 1.01 | 1.9 |
| 5-ASA | 2.59 ± 1.46 | 8.2 ± 1.98 | 2.10 ± 2.58 | 9.5 |
| N-Ac-5-ASA | 17.8 ± 8.14 | 9.9 ± 2.49 | 17.7 ± 13.7 | 10.5 |
Table 1: Pharmacokinetic parameters of balsalazide and its major metabolites in healthy volunteers following a single oral dose of 2.25 g. Data is presented as mean ± standard deviation.
Experimental Protocols
Study Design: Single-Dose Pharmacokinetic Study in Healthy Volunteers
This protocol outlines a single-dose, open-label study to determine the pharmacokinetic profile of Balsalazide.
1.1. Subject Recruitment:
-
Enroll healthy adult volunteers (n=12-18).
-
Obtain informed consent from all participants.
-
Conduct a comprehensive medical history, physical examination, and clinical laboratory tests to ensure subjects meet inclusion/exclusion criteria.
1.2. Dosing:
-
Administer a single oral dose of Balsalazide (e.g., 2.25 g, three 750 mg capsules).
-
Subjects should fast overnight for at least 10 hours before dosing and for 4 hours post-dose. Water can be consumed as needed.
1.3. Sample Collection:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Balsalazide and its Metabolites
2.1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard working solution containing this compound, 5-ASA-d3, and N-Ac-5-ASA-d3 in methanol.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.2. Chromatographic Conditions:
-
HPLC System: A validated high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
2.3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, optimized for each analyte.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for Balsalazide, 5-ASA, N-Ac-5-ASA, and their respective deuterated internal standards.
Signaling Pathways and Workflows
Caption: Metabolic pathway of Balsalazide.
Caption: Experimental workflow for a Balsalazide PK study.
References
The Role of Deuterated Balsalazide (Balsalazide-d3) in Ulcerative Colitis Research: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is an established treatment for mildly to moderately active ulcerative colitis.[1][2][3] It is designed to deliver the active 5-ASA moiety directly to the colon, minimizing systemic absorption and associated side effects.[1] In the realm of ulcerative colitis research, particularly in pharmacokinetic and pharmacodynamic studies, the use of stable isotope-labeled compounds such as Balsalazide-d3 is invaluable. This deuterated analog, where three hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for highly accurate and precise quantification of Balsalazide and its metabolites in biological matrices. This application note outlines the rationale and provides a generalized protocol for the use of this compound in a research setting.
Mechanism of Action of Balsalazide
Balsalazide is a prodrug that remains intact as it passes through the upper gastrointestinal tract. Upon reaching the colon, resident bacteria cleave the azo bond of the balsalazide molecule through the action of azoreductase enzymes. This cleavage releases the therapeutically active component, 5-ASA, and an inert carrier molecule, 4-aminobenzoyl-β-alanine. The localized release of 5-ASA in the colon allows for its anti-inflammatory effects to be concentrated at the site of disease. The precise mechanism of 5-ASA is not fully elucidated but is thought to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes.
Application of this compound in Research
The primary application of this compound in ulcerative colitis research is as an internal standard in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis due to its ability to compensate for variations in sample preparation, matrix effects, and instrument response.
Key Research Applications:
-
Pharmacokinetic Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of Balsalazide and its active metabolite, 5-ASA.
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different Balsalazide formulations.
-
Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the pharmacokinetics of Balsalazide.
-
Metabolite Identification and Quantification: Tracking the metabolic fate of Balsalazide in vivo.
Quantitative Data from Clinical Studies (Balsalazide)
While specific quantitative data for this compound is not available in the public domain, numerous clinical trials have reported on the efficacy of the parent drug, Balsalazide, in treating ulcerative colitis. This data provides a context for the importance of accurate quantification in clinical research.
| Study Outcome | Balsalazide Dosage | Comparator | Result | Reference |
| Remission Rates (12 months) | 3 g/day | 6 g/day | 77% vs. 68% (not significantly different) | |
| Remission Rates (6 months) | 1 g b.d. | Sulphasalazine (1 g b.d.) | 51% vs. 63% (not significantly different) | |
| Symptomatic & Complete Remission | 6.75 g/day | Mesalazine (2.4 g/day ) | Balsalazide induced remission in a greater proportion of patients. |
Experimental Protocol: Quantification of Balsalazide in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a generalized methodology for the quantitative analysis of Balsalazide in human plasma. Note: This is a representative protocol and must be optimized and validated for specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
Balsalazide analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Standard Solution Preparation
-
Prepare stock solutions of Balsalazide and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Balsalazide stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
4. Sample Preparation (Plasma)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for Balsalazide and this compound in positive or negative ionization mode.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Balsalazide to this compound against the concentration of the calibration standards.
-
Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Conclusion
This compound is a critical tool for researchers in the field of inflammatory bowel disease. Its use as an internal standard enables the highly accurate and reliable quantification of Balsalazide and its metabolites, which is essential for robust pharmacokinetic and clinical research. The methodologies outlined here provide a foundation for the application of this compound in advancing our understanding of ulcerative colitis and its treatment.
References
Application Note: Quantification of Balsalazide-d3 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid), used in the treatment of inflammatory bowel disease. The accurate quantification of Balsalazide and its metabolites in biological samples is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Balsalazide-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis. This application note provides a detailed protocol for the detection and quantification of this compound in biological matrices.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate and reproducible results. The following methods, protein precipitation and solid-phase extraction, are commonly employed for the extraction of Balsalazide and its internal standard from plasma or serum.
1. Protein Precipitation (PPT):
This method is rapid and effective for high-throughput analysis.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the working solution of this compound.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE):
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.
-
Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma or serum, add the working solution of this compound.
-
Acidify the sample with 20 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Liquid Chromatography (LC) Parameters
The following are typical starting conditions for the chromatographic separation of Balsalazide. These parameters should be optimized for the specific LC system being used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring Multiple Reaction Monitoring (MRM) transitions.
Note: The following MRM transitions and MS parameters for this compound are predicted based on the fragmentation of the parent drug, Balsalazide. It is highly recommended that these parameters be empirically optimized on the specific mass spectrometer being used to ensure the best performance.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Balsalazide | 358.1 | 121.1 | To be optimized | To be optimized |
| This compound | 361.1 | 124.1 | ~50-100 | ~20-40 |
| Alternate Product Ion for this compound | 361.1 | 156.1 | ~50-100 | ~15-30 |
Rationale for Predicted this compound Parameters:
-
Precursor Ion: The molecular weight of Balsalazide is approximately 357.3 g/mol . In positive ion mode, the protonated molecule [M+H]+ is observed at m/z 358.1. For this compound, with the addition of three deuterium atoms, the expected protonated molecule [M+H]+ would be at m/z 361.1.
-
Product Ions: A common fragmentation pathway for Balsalazide involves the cleavage of the azo bond. The predicted primary product ion for this compound at m/z 124.1 corresponds to the deuterated 4-aminobenzoyl-β-alanine moiety. An alternative product ion could result from a different fragmentation, and its m/z would need to be determined experimentally.
-
Declustering Potential (DP) and Collision Energy (CE): These values are instrument-dependent and should be optimized by infusing a standard solution of this compound and varying the DP and CE to maximize the signal intensity of the desired product ion. The provided ranges are typical starting points for similar small molecules.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Balsalazide and its deuterated internal standard.
| Parameter | Balsalazide | This compound (Internal Standard) |
| Precursor Ion (m/z) | 358.1 | 361.1 |
| Product Ion (m/z) | 121.1 | 124.1 (Predicted) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Retention Time (min) | To be determined | Should co-elute with Balsalazide |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix.
Metabolic Pathway of Balsalazide
Balsalazide is a prodrug that is activated in the colon. The following diagram illustrates its metabolic conversion to the active therapeutic agent, mesalamine (5-ASA).
Application Note and Protocol for the Chromatographic Separation of Balsalazide and Balsalazide-d3
This document provides a detailed methodology for the simultaneous analysis of Balsalazide and its deuterated internal standard, Balsalazide-d3, using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method is suitable for quantitative analysis in research and drug development settings.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UPLC-MS/MS method. Due to their structural similarity, Balsalazide and this compound are expected to have nearly identical retention times. The primary differentiation is achieved through mass spectrometry.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Balsalazide | ~2.5 | 358.1 | 199.1 |
| This compound | ~2.5 | 361.1 | 202.1 |
Experimental Protocols
This protocol is adapted from established high-performance liquid chromatography (HPLC) methods for Balsalazide analysis and incorporates best practices for the use of a deuterated internal standard.[1][2][3]
1. Materials and Reagents
-
Balsalazide reference standard
-
This compound reference standard (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Ultrapure water
2. Instrumentation
-
UPLC system with a binary solvent manager and sample manager
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions
-
Column: Inertsil ODS 3V C18 column (250x4.6 mm, 5 µm) or equivalent[1][2]
-
Mobile Phase A: 10 mM Potassium dihydrogen phosphate (KH2PO4) buffer, pH adjusted to 4.5 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Mobile Phase Composition: A mixture of Phosphate buffer, Acetonitrile, and Methanol in a ratio of 50:30:20 (v/v/v) has been shown to be effective.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Run Time: 5 minutes
4. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
5. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Balsalazide and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions of Balsalazide by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the mobile phase to a final concentration of 100 ng/mL.
6. Sample Preparation
-
To 100 µL of the sample (e.g., plasma, formulation), add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
7. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Balsalazide) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standard solutions. The linearity of the method should be established within the desired concentration range.
Visualizations
Below are diagrams illustrating the experimental workflow for the chromatographic separation of Balsalazide and this compound.
References
Application Note: Quantitative Analysis of Balsalazide in Human Plasma using a Deuterated Internal Standard by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide is an anti-inflammatory drug used in the treatment of inflammatory bowel disease, primarily ulcerative colitis.[1] It is a prodrug that is converted in the large intestine to mesalamine (5-aminosalicylic acid or 5-ASA), the active therapeutic agent, and an inert carrier molecule.[1][2] Accurate quantification of Balsalazide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of Balsalazide concentration in human plasma using a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with a stable isotope-labeled internal standard, Balsalazide-d3. The use of a deuterated internal standard (IS) is the preferred method for quantitative bioanalysis using LC-MS/MS as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.[3]
Experimental Protocols
This section details the methodologies for the quantification of Balsalazide in human plasma.
Materials and Reagents
-
Balsalazide analytical standard (Purity ≥98%)
-
This compound (Deuterated internal standard, Purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, purified (18.2 MΩ·cm)
-
Human plasma (from a certified vendor)
-
Polypropylene tubes and plates
Instrumentation and UPLC-MS/MS Conditions
A validated UPLC-MS/MS system is required for this analysis. The following are representative conditions and may require optimization for individual instruments.
Table 1: UPLC and Mass Spectrometer Conditions
| Parameter | Condition |
| UPLC System | Acquity UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized) |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Balsalazide | To be determined empirically (e.g., Precursor ion [M-H]⁻ or [M+H]⁺ → Product ion) |
| This compound | To be determined empirically (e.g., Precursor ion [M+3-H]⁻ or [M+3+H]⁺ → Product ion) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Balsalazide and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the Balsalazide stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting small molecules from biological matrices.
-
Label polypropylene tubes or a 96-well plate for standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate standard, QC, or unknown plasma sample to each tube/well.
-
To each sample, add 200 µL of the IS working solution (100 ng/mL this compound) in acetonitrile. The acetonitrile will precipitate the plasma proteins.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare a set of calibration standards by spiking blank human plasma with the appropriate Balsalazide working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL). These are used to assess the accuracy and precision of the method.
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated during method validation, based on typical performance characteristics of similar bioanalytical assays.
Table 2: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Balsalazide | 1 - 1000 | y = mx + c | > 0.99 |
Table 3: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 300 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Balsalazide quantification in plasma.
Balsalazide Mechanism of Action
Caption: Balsalazide's activation and mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in Balsalazide LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Balsalazide and its active metabolite, 5-aminosalicylic acid (5-ASA).
Troubleshooting Guides
Problem: Poor sensitivity or low signal intensity for Balsalazide or 5-ASA.
Possible Cause: Ion suppression is a common phenomenon in LC-MS analysis where co-eluting matrix components interfere with the ionization of the target analyte, leading to a reduced signal.[1][2] This is particularly prevalent in complex biological matrices such as plasma, serum, and urine.[2]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering endogenous components before analysis.[1]
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.[3]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. An HPLC-MS/MS method for Balsalazide and its metabolites in plasma utilized a liquid-liquid extraction step.
-
Solid-Phase Extraction (SPE): Provides excellent sample cleanup by selectively retaining the analyte on a solid sorbent while washing away interferences.
-
-
Chromatographic Separation: Improve the separation of Balsalazide and 5-ASA from matrix components.
-
Column Chemistry: Use a column with a different stationary phase to alter selectivity.
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve the analytes from early-eluting salts and late-eluting phospholipids.
-
-
Methodical Dilution: Diluting the sample can reduce the concentration of interfering matrix components. A 200-fold dilution after protein precipitation has been shown to minimize ion suppression for some drugs in plasma.
Problem: Inconsistent or irreproducible results between samples.
Possible Cause: Variability in the sample matrix can lead to differing degrees of ion suppression from one sample to another.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Balsalazide or 5-ASA is the ideal way to compensate for variable matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion suppression in Balsalazide bioanalysis?
A1: While specific studies on Balsalazide are limited, common sources of ion suppression in bioanalysis of drugs in plasma and other biological fluids include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic, often eluting in the middle of reversed-phase chromatographic runs.
-
Salts and Buffers: Non-volatile salts from the sample or sample preparation can accumulate in the ion source and suppress the analyte signal.
-
Endogenous Metabolites: Other small molecules in the biological matrix can co-elute and compete for ionization.
Q2: How can I detect ion suppression in my Balsalazide LC-MS method?
A2: A common technique is the post-column infusion experiment . A solution of Balsalazide is continuously infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip in the constant signal of the infused Balsalazide indicates a region of ion suppression in the chromatogram.
Q3: What are the recommended sample preparation techniques for reducing ion suppression in Balsalazide analysis in plasma?
A3: While protein precipitation is a quick option, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective for removing matrix components that cause ion suppression. A published method for the simultaneous quantification of mesalamine (5-ASA) and its metabolite in human plasma utilized LLE. Another document mentions an HPLC-MS/MS method for Balsalazide and its metabolites in plasma that also used LLE.
Q4: Are there any specific LC-MS parameters that can help minimize ion suppression for Balsalazide?
A4: While optimal parameters are instrument-dependent, here are some starting points based on the analysis of Balsalazide's active metabolite, 5-ASA:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of an aqueous component with a small amount of acid (e.g., acetic acid or formic acid) and an organic solvent like methanol or acetonitrile. For the analysis of 5-ASA and its metabolite, a mobile phase of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15, v/v) has been reported. Another method for mesalamine used 10 mM ammonium acetate and methanol (85:15, v/v).
-
Ionization Mode: Electrospray ionization (ESI) in negative mode has been successfully used for the detection of 5-ASA and its N-acetyl metabolite.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions of ion suppression in the chromatographic analysis of a blank plasma extract.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Balsalazide analytical standard
-
Blank plasma
-
Sample preparation reagents (e.g., methanol for protein precipitation)
Methodology:
-
Prepare a solution of Balsalazide in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the Balsalazide assay.
-
Connect the outlet of the LC column to one inlet of a tee-union.
-
Connect the syringe pump containing the Balsalazide solution to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
Begin the LC mobile phase flow and start the syringe pump to continuously infuse the Balsalazide solution.
-
Acquire data, monitoring the MRM transition for Balsalazide, until a stable baseline signal is achieved.
-
Prepare a blank plasma sample using your intended sample preparation method (e.g., protein precipitation).
-
Inject the processed blank plasma extract onto the LC column.
-
Monitor the Balsalazide signal throughout the chromatographic run. A decrease in the baseline signal indicates ion suppression at that retention time.
Protocol 2: Evaluation of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of Balsalazide into a clean solvent (e.g., mobile phase).
-
Set B: Extract blank plasma using your sample preparation method and then spike the same concentration of Balsalazide into the final extract.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction (Illustrative Data)
| Sample Preparation Technique | Analyte | Matrix | Mean Matrix Effect (%) | Reference |
| Protein Precipitation | Mesalamine | Beagle Dog Plasma | 90.2 - 109.8 | |
| Liquid-Liquid Extraction | Mesalamine & N-Acetyl Mesalamine | Human Plasma | Not explicitly quantified, but method was successfully validated | |
| Solid-Phase Extraction | General | Plasma | Generally provides cleaner extracts than PPT and LLE |
Visualizations
Caption: Workflow for Balsalazide analysis, from sample preparation to quantification.
Caption: Decision tree for troubleshooting ion suppression in Balsalazide analysis.
References
Improving peak shape and resolution for Balsalazide-d3
Welcome to the technical support center for the chromatographic analysis of Balsalazide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving chromatographic peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
A1: Poor peak shape for this compound, which is structurally similar to its non-deuterated counterpart, typically manifests as peak tailing, fronting, or splitting. The primary causes include:
-
Secondary Silanol Interactions: Balsalazide has multiple polar functional groups (carboxylic acids, hydroxyl, amide) that can interact with residual silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The molecule has acidic functional groups. If the mobile phase pH is not optimal, the analyte can exist in multiple ionized states, causing peak distortion.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[3][4]
-
Sample Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can cause distorted or split peaks.[5]
-
System and Column Issues: Problems such as a partially blocked column inlet frit, a void in the column packing, or extra-column volume can affect all peaks in a chromatogram.
Q2: What is a good starting point for an HPLC method for this compound?
A2: Based on published methods for Balsalazide, a robust starting point for method development would be a reversed-phase HPLC (RP-HPLC) method using a C18 column. Key parameters from literature are summarized in the table below.
Q3: How does the mobile phase pH affect the analysis of this compound?
A3: Mobile phase pH is critical for controlling the retention and peak shape of this compound. Balsalazide has two carboxylic acid groups and a phenolic hydroxyl group, making it an acidic compound.
-
Low pH (e.g., 2.5-4.5): At a low pH, the carboxylic acid groups will be protonated (less polar), leading to increased retention on a C18 column. This also suppresses the ionization of residual silanol groups on the column packing, minimizing secondary interactions and reducing peak tailing.
-
High pH: At a higher pH, the acidic groups will be deprotonated (more polar), leading to decreased retention. However, using a high pH with standard silica columns (pH > 8) can cause column degradation. Several published methods successfully use a pH of around 4.5.
Troubleshooting Guide: Peak Shape and Resolution
This guide provides a systematic approach to resolving common chromatographic issues encountered during the analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half. This can compromise resolution and lead to inaccurate integration.
Caption: Logical workflow for diagnosing the cause of peak tailing.
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The polar groups of this compound interact with active silanol sites on the silica packing material. | Use a modern, end-capped column: Select a high-purity, Type B silica column. Lower mobile phase pH: Adjust the pH to be at least 2 units below the pKa of the analyte's carboxylic groups to suppress silanol ionization. A pH of 2.5-3.0 is a good starting point. |
| Insufficient Buffer Capacity | A low buffer concentration may not be sufficient to control the on-column pH, leading to peak distortion. | Increase the buffer concentration to 20-50 mM. Ensure the buffer is fully dissolved and the mobile phase is well-mixed. |
| Column Contamination | Accumulation of strongly retained sample components can create active sites, causing tailing. | Flush the column with a strong solvent (see Protocol 2). If the problem persists, replace the column. |
| Metal Contamination | This compound can chelate with metal ions in the sample, system, or on the column frit, causing tailing. | Add a chelating agent like EDTA (0.1-1 mM) to the mobile phase. |
| Column Overload | Injecting too high a concentration of the analyte saturates the stationary phase. | Reduce the injection volume or dilute the sample. |
Issue 2: Peak Fronting
Peak fronting, the inverse of tailing, often appears as a sharp leading edge with a sloping tail.
| Potential Cause | Description | Recommended Solution(s) |
| Sample Overload | This is a classic symptom of injecting too much analyte, especially at high concentrations. | Reduce Injection Mass: Systematically dilute the sample or reduce the injection volume and observe if the peak shape becomes more symmetrical (see Protocol 3). |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent much stronger (more organic content in RP-HPLC) than the mobile phase, the analyte band will spread improperly at the column head. | Dissolve the sample in the mobile phase itself. If a different solvent must be used, it should be weaker than the mobile phase. |
| Low Column Temperature | Poor mass transfer kinetics at low temperatures can sometimes lead to fronting. | Increase the column temperature (e.g., to 30-40°C) to improve efficiency and peak shape. |
Issue 3: Poor Resolution
Resolution is the measure of separation between two adjacent peaks. It is influenced by column efficiency, selectivity, and retention factor.
Caption: Key chromatographic factors that can be adjusted to improve resolution.
| Parameter to Adjust | Strategy | Experimental Action |
| Efficiency (N) | Increase the number of theoretical plates to get sharper, narrower peaks. | Decrease Particle Size: Move from a 5 µm to a sub-2 µm particle column (UHPLC). Increase Column Length: A longer column provides more interaction time and improves separation. Optimize Flow Rate: Lowering the flow rate can increase efficiency, but will also increase run time. |
| Selectivity (α) | Change the relative retention of this compound and co-eluting peaks. | Change Organic Modifier: Switch from acetonitrile to methanol, or use a combination. They have different solvent properties that can alter selectivity. Change Stationary Phase: If a C18 column is insufficient, try a different chemistry like Phenyl-Hexyl or Cyano. Adjust pH: A small change in pH can significantly alter the retention of ionizable compounds relative to neutral impurities. |
| Retention Factor (k) | Increase the retention time of the peaks to allow more time for separation. | Decrease Solvent Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of all analytes. |
Summary of Published HPLC Methods for Balsalazide
This table summarizes conditions from validated methods for the parent compound, which serve as an excellent starting point for this compound method development.
| Column | Mobile Phase | pH | Flow Rate (mL/min) | Detection | Reference |
| Inertsil ODS 3V, C18 (250x4.6 mm) | KH2PO4 : Acetonitrile : Methanol (50:30:20 v/v/v) | 4.5 | Not Specified | UV at 304 nm | |
| Spherisorb ODS2, C18 (250x4.6 mm, 5 µm) | 0.2 M Sodium Acetate : Methanol (55:45 v/v) | 4.5 | 1.0 | UV at 255 nm | |
| C18 Stationary Phase | Methanol and 10 mM KH2PO4 Buffer (Gradient) | 2.5 | 1.0 | UV at 240 nm | |
| Phenomenax Luna C18 (150x4.6 mm, 5µ) | Acetonitrile : Methanol : Triethylamine Buffer (40:30:30 v/v) | Not Specified | 0.7 | UV at 254 nm |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (pH 2.5 Buffer)
This protocol describes the preparation of a phosphate buffer, a common choice for RP-HPLC.
-
Prepare Buffer Stock: Weigh an appropriate amount of potassium dihydrogen phosphate (KH2PO4) to make a 10 mM solution (e.g., 1.36 g per 1 L of HPLC-grade water).
-
Dissolve: Add the salt to the HPLC-grade water and mix until fully dissolved.
-
Adjust pH: While stirring, slowly add orthophosphoric acid dropwise until the pH meter reads 2.5.
-
Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 55:45 v/v).
-
Degas: Degas the final mobile phase mixture using sonication or vacuum degassing before use to prevent air bubbles in the system.
Protocol 2: General Column Washing Procedure
If column contamination is suspected, a systematic washing procedure can restore performance. Note: Always disconnect the column from the detector before flushing with 100% organic solvents.
-
Remove Buffers: Flush the column with 20 column volumes of HPLC-grade water mixed with your mobile phase's organic solvent (e.g., 95:5 Water:Acetonitrile) to wash away buffer salts.
-
Intermediate Polarity Flush: Flush with 20 column volumes of 100% Methanol.
-
Strong Solvent Flush: Flush with 20 column volumes of 100% Acetonitrile.
-
Strongly-Retained Non-polar Flush: For stubborn contamination, flush with 20 column volumes of Isopropanol (IPA).
-
Re-equilibration: Re-connect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved (at least 10-15 column volumes).
Protocol 3: Sample Overload Evaluation
This procedure helps determine if peak distortion is caused by injecting too much sample mass onto the column.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in the mobile phase.
-
Create Dilution Series: Perform serial dilutions to create a range of concentrations (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL).
-
Inject and Analyze: Inject a fixed volume (e.g., 10 µL) of each concentration, starting from the lowest and proceeding to the highest.
-
Evaluate Peak Shape: Measure the peak asymmetry or tailing factor for each injection. If the peak shape is symmetrical at low concentrations but becomes progressively broader or shows fronting/tailing at higher concentrations, the issue is column overload. The solution is to reduce the sample concentration or injection volume.
References
Balsalazide-d3 stability in biological matrices and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Balsalazide-d3 in biological matrices and analytical solutions. The information presented here is intended to aid in the design and troubleshooting of experiments involving this compound.
Disclaimer: Direct stability data for this compound is limited in publicly available literature. The stability of a deuterated compound is expected to be very similar to its non-deuterated counterpart. Therefore, this guide leverages stability data available for Balsalazide as a close surrogate.
Frequently Asked Questions (FAQs)
Q1: What is Balsalazide and how is it metabolized?
A1: Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA).[1][2][3] It is designed to deliver mesalamine to the colon with minimal systemic absorption.[4][5] In the colon, bacterial azoreductases cleave the diazo bond in balsalazide to release the therapeutically active 5-ASA and an inactive carrier molecule, 4-aminobenzoyl-β-alanine.
Q2: What are the expected degradation pathways for this compound?
A2: Based on stress studies performed on Balsalazide, the primary degradation pathways are expected to be hydrolysis and oxidation. Significant degradation has been observed under acidic and alkaline hydrolytic conditions, as well as in the presence of oxidizing agents. It is relatively stable under neutral, thermal, and photolytic stress conditions.
Q3: What are the recommended storage conditions for this compound in biological matrices?
A3: While specific data for this compound is unavailable, general best practices for analyte stability in biological matrices suggest storage at -20°C or -80°C for long-term stability to minimize enzymatic degradation and chemical decomposition. For short-term storage during sample processing, keeping samples on ice or at 2-8°C is recommended.
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: To minimize degradation, it is crucial to control the pH and avoid exposure to strong oxidizing agents. Sample preparation should ideally be performed in a pH range where Balsalazide is most stable. The use of antioxidants may also be considered if oxidative degradation is a concern. Prompt processing of samples after collection is also recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma/serum. | Enzymatic degradation: Plasma esterases or other enzymes may be metabolizing the compound. Adsorption: The compound may be adsorbing to the surface of collection tubes or processing equipment. | Enzyme Inhibition: Add enzyme inhibitors (e.g., sodium fluoride) to the collection tubes. Use of Silanized Glassware: To minimize adsorption, use silanized glassware or low-binding microcentrifuge tubes. |
| Inconsistent results between replicates. | Inconsistent sample handling: Variations in time at room temperature or exposure to light can lead to variable degradation. pH variability: Small changes in sample pH can affect stability. | Standardize workflow: Ensure all samples are handled with a consistent and timed procedure. Buffer samples: Use a suitable buffer to maintain a consistent pH during sample processing. |
| Appearance of unknown peaks in chromatograms. | Degradation of this compound: The unknown peaks are likely degradation products. | Perform stress studies: Subject a standard solution of this compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the retention times of potential degradation products. This will help in confirming the identity of the unknown peaks. |
| Poor peak shape in LC-MS/MS analysis. | Interaction with metal ions: Balsalazide may chelate with metal ions in the mobile phase or from the LC system, leading to poor peak shape. | Use of a chelating agent: Add a small amount of a chelating agent like EDTA to the mobile phase to improve peak shape. |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
Objective: To determine the stability of this compound in a standard solvent over time.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Divide the stock solution into aliquots and store them at different temperatures (e.g., room temperature, 2-8°C, and -20°C).
-
Analyze the concentration of this compound in the aliquots at specified time points (e.g., 0, 24, 48, 72 hours, and weekly).
-
Compare the results to the initial concentration to determine the percentage of degradation.
Protocol 2: Freeze-Thaw Stability Assessment in a Biological Matrix
Objective: To evaluate the stability of this compound in a biological matrix (e.g., plasma, urine) after repeated freeze-thaw cycles.
Methodology:
-
Spike a known concentration of this compound into the biological matrix.
-
Divide the spiked matrix into several aliquots.
-
Subject the aliquots to multiple freeze-thaw cycles (e.g., freeze at -20°C or -80°C for 24 hours, then thaw at room temperature).
-
After each cycle, analyze the concentration of this compound.
-
Compare the concentrations after each cycle to the initial concentration to assess stability.
Data Presentation
Table 1: Summary of Balsalazide Degradation under Stress Conditions
| Stress Condition | % Degradation | Degradation Products Identified | Reference |
| Acidic (0.1 M HCl) | 6.31% | DP 1, DP 2, DP 4 | |
| Basic (0.1 M NaOH) | 8.18% | DP 1, DP 2, DP 4 | |
| Oxidative (3% H₂O₂) | 4.93% | Not specified | |
| Thermal (60°C) | 2.31% | No degradation products detected | |
| UV Light | 3.08% | No degradation products detected |
DP 1: 3-({4-[(E)-(4-hydroxyphenyl) diazenyl]benzoyl}amino)propanoic acid DP 2: 4-[(E)-(4-hydroxyphenyl)diazenyl] benzamide DP 4: 3-({4-[(E)-phenyldiazenyl]benzoyl}amino)propanoic acid
Visualizations
Caption: Metabolic activation of Balsalazide in the colon.
Caption: General workflow for stability testing in biological matrices.
References
Technical Support Center: Troubleshooting Poor Recovery of Balsalazide-d3
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor recovery of Balsalazide-d3 during experimental analysis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address and resolve common issues.
Troubleshooting Guide: Low Recovery of this compound
Poor recovery of an internal standard like this compound can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Initial Assessment: Systematic Evaluation
Before delving into specific experimental parameters, it's crucial to systematically evaluate the entire analytical workflow. A sudden and complete loss of the internal standard (IS) signal across all samples often points to a systemic failure, whereas intermittent or gradual loss may indicate issues with sample preparation or matrix effects.[1]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor this compound recovery.
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: My this compound recovery is consistently low. What are the most common causes related to sample preparation?
A1: Low recovery of this compound during sample preparation can stem from several factors. Inconsistent aliquoting of the internal standard, inefficient or variable extraction recovery, and incomplete mixing with the sample matrix are common culprits.[1] Human errors, such as accidentally omitting or inconsistently adding the IS to samples, should also be considered.[1] Furthermore, the stability of this compound itself is a critical factor; it can degrade during sample collection, storage, or processing if not handled under optimal conditions.[1][2]
Q2: What are the optimal storage and handling conditions for this compound to prevent degradation?
A2: Balsalazide is susceptible to degradation by hydrolysis, oxidation, and photolysis. To minimize degradation, solutions containing this compound should be prepared in a neutral pH buffer (approximately pH 6.8-7.4) and kept at low temperatures (2-8 °C) if not for immediate use. Stock solutions should be stored at refrigerated temperatures and protected from light. For long-term storage, freezing at -20 °C or lower in small aliquots is recommended to avoid repeated freeze-thaw cycles. Using amber vials or covering glassware with foil can help minimize exposure to light.
Q3: Could the solid-phase extraction (SPE) method be the cause of poor this compound recovery?
A3: Yes, the SPE process is a critical step where analyte loss can occur. Common issues include insufficient activation of the SPE column, inadequate elution volume leading to incomplete elution, or the use of a wash solvent that is too strong and prematurely elutes the analyte. The choice of sorbent and sample pH are also crucial for effective retention and elution. For aromatic amines like the class of compounds Balsalazide belongs to, adjusting the sample pH to ensure the analyte is in its neutral form can improve retention on certain sorbents.
Experimental Protocol: Basic SPE Troubleshooting
To determine where the loss of this compound is occurring during SPE, you can analyze the fractions from each step of the process.
-
Condition and Equilibrate: Follow your standard protocol for conditioning and equilibrating the SPE cartridge.
-
Load Sample: Load the sample containing this compound. Collect the flow-through.
-
Wash: Perform the wash step(s). Collect each wash fraction separately.
-
Elute: Elute the analyte. Collect the eluate.
-
Analyze Fractions: Analyze the loading flow-through, each wash fraction, and the final eluate to quantify the amount of this compound in each.
This will help pinpoint if the analyte is not being retained during loading, being lost during the wash steps, or not being efficiently eluted.
Chromatography and Mass Spectrometry
Q4: How can I determine if matrix effects are causing poor recovery of my this compound?
A4: Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the internal standard, leading to inaccurate quantification. A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram. Alternatively, you can assess matrix effects by comparing the peak area of the IS in a neat solution to its peak area in a post-extraction spiked blank matrix sample.
Quantitative Assessment of Matrix Effects
| Sample Set | Description | Purpose |
| Set A | This compound spiked into the final reconstitution solvent. | Represents the response of the IS without matrix influence. |
| Set B | Blank matrix sample taken through the entire extraction process, with this compound spiked into the final reconstitution solvent. | Represents the response of the IS in the presence of the extracted matrix. |
Matrix Factor (MF) Calculation: MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
Q5: My this compound peak shape is poor. Could this be related to low recovery?
A5: Yes, poor chromatographic performance, such as peak tailing, splitting, or significant shifts in retention time, can negatively affect the internal standard's signal and, consequently, its calculated recovery. If the internal standard and the analyte do not co-elute properly, they may experience different matrix effects, which can lead to inaccurate results. Issues with the LC column, such as contamination or degradation, or problems with the mobile phase composition can lead to poor peak shapes.
Q6: What are some potential degradation pathways for Balsalazide that might also affect this compound?
A6: Studies on Balsalazide have identified several degradation products formed under stress conditions. These can result from the cleavage of the azo bond or hydrolysis of the amide bond. The appearance of unexpected peaks in your chromatogram could be indicative of such degradation. Since this compound is structurally very similar to Balsalazide, it is likely susceptible to similar degradation pathways.
Balsalazide Degradation Pathway
References
Technical Support Center: Balsalazide-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions regarding contamination issues with the Balsalazide-d3 internal standard. It is intended for researchers, scientists, and drug development professionals using this standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of Balsalazide, an anti-inflammatory drug. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The addition of a known amount of the internal standard to samples and calibrators helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.[1][2][3]
Q2: What are the potential sources of contamination in my this compound internal standard?
Contamination in your this compound internal standard can arise from several sources:
-
Synthesis-Related Impurities: The manufacturing process of this compound may result in the presence of unreacted starting materials, byproducts, or related compounds.[1] For Balsalazide, known process-related impurities include des-b-alanine balsalazide and balsalazide b-alanine.[3] It is plausible that similar impurities could be present in the deuterated analog.
-
Degradation Products: Balsalazide can degrade when exposed to moisture, light, or high temperatures. Degradation can lead to the formation of impurities such as hydrolysis and oxidation products. The primary degradation pathway of Balsalazide involves the cleavage of the azo bond to form 5-aminosalicylic acid (5-ASA) and 4-aminobenzoyl-beta-alanine.
-
Improper Storage and Handling: Storing the internal standard under inappropriate conditions (e.g., exposure to light or humidity) can accelerate its degradation. Cross-contamination can also occur in the laboratory if proper handling procedures are not followed.
-
Residual Solvents: Solvents used during the synthesis and purification of this compound may not be completely removed, leading to their presence as impurities.
Q3: How can I prevent contamination of my this compound internal standard?
To minimize the risk of contamination, follow these best practices:
-
Procurement: Purchase high-purity this compound from a reputable supplier that provides a certificate of analysis (CoA) detailing the purity and identified impurities.
-
Storage: Store the internal standard according to the manufacturer's recommendations, typically in a cool, dark, and dry place. Protect it from moisture and light to prevent degradation.
-
Handling: Use clean, dedicated spatulas and glassware when handling the internal standard to prevent cross-contamination. Prepare stock solutions in a clean and controlled environment.
-
Regular Purity Checks: Periodically assess the purity of your internal standard stock solution, especially if it has been stored for an extended period.
Troubleshooting Guides
Issue: Inconsistent or Drifting Internal Standard Response
If you observe a variable, drifting, or unexpectedly low response for your this compound internal standard across your analytical run, it may indicate a contamination issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Potential Impurities in this compound
The following table summarizes potential impurities that may be present in this compound, based on known impurities of the non-deuterated compound.
| Impurity Name | Potential Source |
| 5-Aminosalicylic acid (5-ASA) | Degradation (cleavage of the azo bond) |
| 4-Aminobenzoyl-beta-alanine | Degradation (cleavage of the azo bond) |
| Des-b-alanine balsalazide | Synthesis-related |
| Balsalazide b-alanine | Synthesis-related |
| Balsalazide 3-isomer | Synthesis-related |
| Decarboxy balsalazide | Synthesis-related |
| Bis-azo salicylic acid | Synthesis-related |
| Biphenyl-azo salicylic acid | Synthesis-related |
| Bis-azo diacid | Synthesis-related |
| Bis-azo triacid | Synthesis-related |
| Hydrolysis products | Degradation (exposure to moisture) |
| Oxidation products | Degradation (exposure to oxygen or light) |
Table based on information from a study on Balsalazide impurities.
Experimental Protocols
Purity and Contamination Check of this compound Internal Standard
Objective: To assess the purity of the this compound internal standard and identify potential contaminants.
Methodology:
-
Preparation of Internal Standard Solution:
-
Accurately weigh a small amount of the this compound internal standard.
-
Dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a working concentration appropriate for your LC-MS system (e.g., 1 µg/mL).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient should be optimized to separate this compound from potential impurities.
-
-
Mass Spectrometry (MS) Conditions:
-
Use a triple quadrupole mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
Perform a full scan analysis to detect any unexpected ions.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the transition for this compound and potential impurities. The precursor and product ions for Balsalazide should be adjusted for the deuterium-labeled version.
-
-
-
Data Analysis:
-
Examine the chromatogram for the presence of additional peaks besides the main this compound peak.
-
Analyze the mass spectra of any additional peaks to identify potential contaminants. Compare the masses to the known impurities listed in the table above.
-
Calculate the purity of the internal standard by dividing the peak area of this compound by the total peak area of all detected components.
-
Visualizations
Potential Degradation Pathway of Balsalazide
Balsalazide is a prodrug that is designed to be cleaved in the colon by bacterial azoreductases. This cleavage is a primary degradation pathway.
Caption: Primary degradation pathway of Balsalazide.
References
Technical Support Center: Balsalazide-d3 Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the mobile phase on the chromatography of Balsalazide-d3. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis by reverse-phase HPLC?
A common starting point for the analysis of Balsalazide and its deuterated analog, this compound, is a mixture of an aqueous buffer and organic solvents. A frequently used mobile phase consists of a phosphate or acetate buffer with a pH around 4.5, mixed with acetonitrile and/or methanol.[1] For example, a mixture of phosphate buffer (pH 4.5), acetonitrile, and methanol in a 50:30:20 v/v/v ratio has been successfully used.[1][2]
Q2: How does the pH of the mobile phase affect the retention of this compound?
The pH of the mobile phase is a critical parameter in the chromatography of ionizable compounds like this compound. Balsalazide contains carboxylic acid functional groups. At a pH below the pKa of these groups, the compound will be in its protonated, less polar form, leading to longer retention times on a C18 column. Conversely, at a pH above the pKa, it will be in its ionized, more polar form, resulting in shorter retention times. A pH of 4.5 has been found to provide good separation. It is important to note that very low pH values can negatively impact the lifespan of the column.
Q3: What is the role of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase?
Organic modifiers are used to control the elution strength of the mobile phase in reverse-phase chromatography. Increasing the proportion of the organic modifier (e.g., acetonitrile or methanol) will decrease the retention time of this compound. The choice between acetonitrile and methanol can also affect the selectivity of the separation. In some cases, a combination of both is used to optimize the resolution between the analyte and any impurities. One study noted that the presence of acetonitrile did not resolve the analytes and methanol was used instead.
Q4: Can I use a gradient elution for this compound analysis?
While many reported methods for Balsalazide use isocratic elution, a gradient elution can also be employed. A gradient method, where the composition of the mobile phase is changed during the run, can be useful for separating complex mixtures of impurities and degradation products. One stability-indicating method utilized a simple mobile-phase gradient prepared from methanol and phosphate buffer (pH 2.5).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Mobile phase pH is close to the pKa of this compound. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. A pH of 4.5 is a good starting point. |
| Secondary interactions with the stationary phase. | Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10 mM) to improve peak symmetry. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Variable Retention Times | Inadequate column equilibration between injections. | Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection. |
| Fluctuations in pump pressure or flow rate. | Check the HPLC pump for leaks and ensure it is properly primed. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| No Peak or Very Small Peak | Incorrect mobile phase composition. | Verify that the mobile phase was prepared correctly, especially the ratio of aqueous buffer to organic modifier. |
| Sample degradation in the mobile phase. | Check the stability of this compound in the prepared mobile phase. | |
| Injector issue. | Ensure the injector is functioning correctly and the correct volume is being injected. | |
| Peak Merging with Blank | Insufficient retention. | Decrease the organic modifier content in the mobile phase to increase retention time. |
| Contamination in the mobile phase or system. | Use high-purity solvents and freshly prepared mobile phase. Flush the system to remove any contaminants. |
Experimental Protocols
Example 1: Isocratic RP-HPLC Method
This protocol is based on a validated method for the determination of Balsalazide.
-
Column: Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Phosphate buffer (KH2PO4), Acetonitrile, and Methanol (50:30:20 v/v/v). The pH of the buffer is adjusted to 4.5.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 304 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Procedure:
-
Buffer Preparation: Dissolve a suitable amount of KH2PO4 in HPLC grade water to prepare the phosphate buffer. Adjust the pH to 4.5 using phosphoric acid. Filter the buffer through a 0.45 µm filter.
-
Mobile Phase Preparation: Mix the prepared phosphate buffer, acetonitrile, and methanol in the specified ratio. Sonicate the mobile phase for 10-15 minutes to degas.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration.
-
Chromatographic Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution and record the chromatogram.
Example 2: Isocratic RP-HPLC Method with Ion-Pairing Agent
This protocol is based on a method using triethylamine to improve peak shape.
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Triethylamine buffer (10 mM, pH 3.0) in a 40:30:30 v/v/v ratio.
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Procedure:
-
Buffer Preparation: Prepare a 10 mM Triethylamine solution in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared triethylamine buffer in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase.
-
Chromatographic Analysis: After column equilibration, inject the sample and monitor the elution.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters obtained from published methods for Balsalazide, which are expected to be similar for this compound.
Table 1: Mobile Phase Composition and Retention Times
| Mobile Phase Composition | Column | Retention Time (min) | Reference |
| KH2PO4 buffer (pH 4.5): ACN: MeOH (50:30:20) | Inertsil ODS 3V C18 (250x4.6 mm) | 2.487 | |
| 0.2 M Sodium Acetate (pH 4.5): MeOH (55:45) | Spherisorb ODS2 (250x4.6 mm) | Not specified | |
| 0.7% Sodium Dihydrogen Phosphate: MeOH (90:10) | Nucleosil C18 (250x4.6 mm) | ~2.8 (initially, then optimized) | |
| ACN: MeOH: TEA buffer (pH 3.0) (40:30:30) | Phenomenex Luna C18 (150x4.6 mm) | 3.42 |
Table 2: System Suitability Parameters
| Parameter | Typical Value | Significance |
| Tailing Factor | ≤ 2 | Indicates peak symmetry. |
| Theoretical Plates | > 2000 | Measures column efficiency. |
| %RSD of Retention Time | < 2% | Indicates the precision of the system. |
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: A logical flowchart for troubleshooting common chromatography issues.
References
Technical Support Center: Minimizing Isotopic Cross-Talk Between Balsalazide and d3-Balsalazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-talk during the quantitative analysis of Balsalazide using its deuterated internal standard, d3-Balsalazide, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of LC-MS/MS analysis of Balsalazide and its d3-labeled internal standard?
A1: Isotopic cross-talk, also known as isotopic interference, occurs when the signal from the naturally occurring isotopes of Balsalazide contributes to the signal of the d3-Balsalazide internal standard, or vice-versa. This can lead to inaccurate quantification of the analyte. For example, the M+3 isotope of Balsalazide may have the same mass-to-charge ratio (m/z) as the monoisotopic peak of d3-Balsalazide, causing an artificially high response for the internal standard.
Q2: What are the primary causes of isotopic cross-talk between Balsalazide and d3-Balsalazide?
A2: The main causes include:
-
Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the Balsalazide molecule can result in isotopic peaks that overlap with the mass of the deuterated internal standard.
-
Isotopic Purity of the Internal Standard: The d3-Balsalazide internal standard may contain a small percentage of unlabeled Balsalazide (d0) as an impurity from its synthesis.
-
In-source Fragmentation: Fragmentation of the analyte or internal standard in the ion source of the mass spectrometer can potentially generate ions that interfere with the precursor ions of interest.
Q3: How can I experimentally assess the extent of isotopic cross-talk in my assay?
A3: A simple experiment can be performed:
-
Prepare a high-concentration solution of Balsalazide (without d3-Balsalazide) and analyze it using the MRM transitions for both the analyte and the internal standard. Any signal detected in the d3-Balsalazide channel indicates cross-talk from the analyte to the internal standard.
-
Prepare a solution of the d3-Balsalazide internal standard (without Balsalazide) and analyze it. Any signal in the Balsalazide channel points to the presence of unlabeled analyte in your internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Balsalazide when using a d3-labeled internal standard.
| Observed Problem | Potential Cause | Recommended Solution |
| Inaccurate and imprecise results, particularly at the lower limit of quantification (LLOQ). | Contribution from the natural isotopes of Balsalazide to the d3-Balsalazide signal. | 1. Optimize MRM Transitions: Select precursor and product ions that minimize the potential for isotopic overlap. If possible, choose fragment ions that do not contain the site of deuteration for the internal standard, as this can sometimes lead to different fragmentation patterns. 2. Increase the mass difference: If synthesizing a new internal standard is an option, consider using a d4 or d5-labeled analog to shift the mass further from the natural isotopic cluster of the analyte. 3. Mathematical Correction: If the cross-talk is consistent and well-characterized, a mathematical correction can be applied to the data during processing. |
| Non-linear calibration curve, especially at higher concentrations. | The contribution of unlabeled Balsalazide present as an impurity in the d3-Balsalazide internal standard is becoming significant relative to the analyte concentration. | 1. Verify Internal Standard Purity: Request a certificate of analysis from the supplier for the isotopic purity of the d3-Balsalazide. 2. Use a higher purity internal standard: If the impurity level is unacceptable, source a new batch of the internal standard with higher isotopic purity. 3. Adjust IS Concentration: Lowering the concentration of the internal standard can sometimes mitigate the impact of the impurity, but this must be balanced with maintaining a sufficient signal-to-noise ratio. |
| Poor signal-to-noise for the internal standard. | Suboptimal ionization or fragmentation of d3-Balsalazide. Deuterium labeling can sometimes slightly alter ionization efficiency. | 1. Optimize MS Source Parameters: Systematically tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for d3-Balsalazide. 2. Optimize Collision Energy: Perform a compound optimization experiment to determine the optimal collision energy for the selected MRM transition of the d3-internal standard. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Talk
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of Balsalazide in a suitable solvent (e.g., methanol).
-
Prepare a working solution of d3-Balsalazide at the concentration used in the analytical method.
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration Balsalazide solution and monitor the MRM transitions for both Balsalazide and d3-Balsalazide.
-
Inject the d3-Balsalazide working solution and monitor the MRM transitions for both Balsalazide and d3-Balsalazide.
-
-
Data Analysis:
-
Calculate the percentage of cross-talk from the analyte to the internal standard by dividing the peak area observed in the d3-Balsalazide MRM channel by the peak area in the Balsalazide MRM channel from the injection of the high-concentration Balsalazide solution, and multiply by 100.
-
Determine the percentage of unlabeled analyte in the internal standard by dividing the peak area in the Balsalazide MRM channel by the peak area in the d3-Balsalazide MRM channel from the injection of the d3-Balsalazide solution, and multiply by 100.
-
Predicted MRM Transitions for Balsalazide and d3-Balsalazide
Disclaimer: The following MRM transitions are predicted based on the chemical structure of Balsalazide and common fragmentation patterns of similar molecules. Optimal transitions should be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Balsalazide | 358.1 | 121.1 | Positive |
| Balsalazide | 358.1 | 153.1 | Positive |
| d3-Balsalazide | 361.1 | 121.1 | Positive |
| d3-Balsalazide | 361.1 | 153.1 | Positive |
Note: The d3-label is assumed to be on the ethylamine portion of the molecule, which is not part of the predicted fragment ions, thus the product ions are the same for both the analyte and the internal standard.
Visualizations
Caption: Workflow for assessing and mitigating isotopic cross-talk.
Caption: Predicted fragmentation of Balsalazide in mass spectrometry.
Validation & Comparative
Balsalazide-d3 vs. Other Internal Standards: A Comparative Guide for Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-inflammatory drug balsalazide, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of Balsalazide-d3, a deuterated internal standard, with other non-deuterated internal standards, supported by established principles of bioanalytical method development and experimental data.
Internal standards (IS) are indispensable in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.[1] They are compounds of a known concentration added to samples to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible.[1][2] The two main categories of internal standards are stable isotope-labeled (e.g., deuterated) standards and structural analogues (non-deuterated).
This compound is a stable isotope-labeled internal standard where three hydrogen atoms in the balsalazide molecule have been replaced with deuterium. This substitution results in a minimal change in chemical properties but a distinct mass difference, allowing it to be differentiated from the unlabeled balsalazide by a mass spectrometer. Other internal standards that have been or could be used for balsalazide analysis are typically structural analogues, such as nifedipine, which has been used in some HPLC-UV methods.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The scientific consensus strongly supports the superiority of stable isotope-labeled internal standards, like this compound, over non-deuterated structural analogues. This is because their chemical and physical properties are nearly identical to the analyte, leading to better tracking throughout the analytical process.
| Performance Metric | This compound (Deuterated IS) | Other Internal Standards (e.g., Nifedipine, Structural Analogues) |
| Correction for Matrix Effects | Excellent | Variable to Poor |
| Correction for Sample Loss during Extraction | Excellent | Good to Variable |
| Chromatographic Co-elution | Nearly Identical | May differ significantly |
| Ionization Efficiency in MS | Nearly Identical | Can differ significantly |
| Assay Accuracy | High | Moderate to High |
| Assay Precision (%RSD) | Low | Moderate to High |
| Method Robustness | High | Moderate |
Experimental Protocols
To objectively evaluate the performance of an internal standard, a series of validation experiments are conducted. A key experiment for highlighting the superiority of a deuterated internal standard is the assessment of matrix effects.
Protocol for Evaluation of Matrix Effects
Objective: To compare the ability of this compound and a non-deuterated internal standard to compensate for matrix effects in a biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma from at least six different sources
-
Balsalazide analytical standard
-
This compound internal standard
-
Non-deuterated internal standard (e.g., a structural analogue)
-
Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standards spiked in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standards are added to the final extract.
-
Set 3 (Pre-extraction Spike): Analyte and internal standards are added to the blank plasma before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak area ratio of analyte/IS in Set 2) / (Peak area ratio of analyte/IS in Set 1)
-
Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across the six different plasma sources for both this compound and the non-deuterated IS.
-
Interpretation of Results: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that this compound will yield a significantly lower CV compared to a non-deuterated internal standard, demonstrating its superior ability to correct for matrix-induced signal suppression or enhancement.
Visualizing the Workflow and Balsalazide's Mechanism
To better understand the experimental process and the therapeutic context of balsalazide, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of balsalazide using an internal standard.
Balsalazide is a prodrug that is delivered intact to the colon. There, it is cleaved by bacterial azoreductases to release the therapeutically active component, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule.
Caption: Simplified mechanism of action of balsalazide in the colon.
Conclusion
The use of a deuterated internal standard such as This compound is the gold standard for the quantitative bioanalysis of balsalazide. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy, precision, and robustness by effectively compensating for sample loss and matrix effects. While non-deuterated internal standards can be employed, they are more likely to introduce variability and may not adequately correct for the complexities of biological matrices. For researchers, scientists, and drug development professionals seeking the highest quality data in balsalazide quantification, this compound is the recommended internal standard.
References
Cross-Validation of Analytical Methods for Balsalazide Quantification Using Balsalazide-d3 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For drugs like Balsalazide, an anti-inflammatory agent used in the treatment of inflammatory bowel disease, robust and reliable analytical methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comprehensive comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Balsalazide, with a focus on the cross-validation process when utilizing Balsalazide-d3 as a deuterated internal standard versus an alternative analytical approach.
Cross-validation is a critical procedure performed to ensure that data from different analytical methods or laboratories are comparable.[1] This is particularly important when a study's samples are analyzed at different sites or when a method is updated or changed during the course of a long-term project.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte of interest, thereby correcting for variability during sample preparation and analysis.
This guide will present a comparative overview of two distinct LC-MS/MS methods, detailing their experimental protocols and performance characteristics. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.
Comparative Overview of Analytical Methods
Here, we compare two hypothetical, yet representative, LC-MS/MS methods for the quantification of Balsalazide in human plasma. Method A employs this compound as the internal standard, while Method B utilizes a different chromatographic approach and a structural analog as the internal standard.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method A | Method B |
| Internal Standard | This compound | Structural Analog (e.g., Sulfasalazine) |
| Chromatography Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Phenyl-Hexyl (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water and Acetonitrile | Isocratic elution with Methanol and Ammonium Acetate buffer |
| Ionization Mode | Electrospray Ionization (ESI) - Positive | Electrospray Ionization (ESI) - Positive |
| MRM Transition (Balsalazide) | Precursor Ion > Product Ion | Precursor Ion > Product Ion |
| MRM Transition (Internal Standard) | Precursor Ion-d3 > Product Ion-d3 | Precursor Ion (Analog) > Product Ion (Analog) |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
Quantitative Performance Comparison
The following tables summarize the validation parameters for both methods, providing a clear comparison of their performance. The data presented is a synthesis of typical values reported in various validated bioanalytical methods for Balsalazide and its active metabolite, mesalamine.[4][5]
Table 2: Linearity and Sensitivity
| Parameter | Method A (with this compound) | Method B (with Structural Analog) |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 1500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.992 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 |
| LLOQ Precision (%CV) | < 15% | < 18% |
| LLOQ Accuracy (%Bias) | ± 10% | ± 15% |
Table 3: Precision and Accuracy
| Quality Control Sample | Method A (with this compound) | Method B (with Structural Analog) |
| Precision (%CV) | Accuracy (%Bias) | |
| Low QC | < 10% | ± 8% |
| Mid QC | < 8% | ± 5% |
| High QC | < 7% | ± 6% |
Experimental Protocols
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Column: C18 Reverse-Phase (50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with ESI source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Method B: LC-MS/MS with Structural Analog Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of the structural analog internal standard working solution.
-
Add 50 µL of 0.1 M NaOH.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Column: Phenyl-Hexyl (50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: 70% Methanol and 30% 10 mM Ammonium Acetate buffer (pH 4.5).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole with ESI source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing Workflows and Relationships
To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).
References
A Comparative Guide to HPLC-UV and LC-MS/MS for Balsalazide Analysis
For researchers, scientists, and drug development professionals involved in the analysis of balsalazide, selecting the appropriate analytical technique is a critical decision that impacts accuracy, sensitivity, and efficiency. This guide provides a detailed comparison of two prevalent methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by experimental data from various studies to facilitate an informed choice based on analytical needs.
At a Glance: Key Performance Differences
Liquid chromatography stands as a cornerstone for the separation of balsalazide from its related substances. The choice of detector, however, significantly influences the performance of the method. HPLC-UV is a robust and widely accessible technique suitable for routine quality control of pharmaceutical formulations where balsalazide concentrations are relatively high. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, impurity profiling, and the analysis of complex matrices where trace-level detection is required.[1][2]
Quantitative Performance Comparison
The following tables summarize the quantitative performance parameters for the analysis of balsalazide using HPLC-UV and LC-MS/MS. Data for HPLC-UV methods are derived from studies on bulk drug and capsule dosage forms.[3][4] The LC-MS/MS data is based on a bioanalytical method for balsalazide in human plasma, as detailed information for pharmaceutical dosage forms is less prevalent in published literature.
Table 1: HPLC-UV Method Performance for Balsalazide Analysis
| Parameter | Reported Performance | References |
| Linearity Range | 10 - 210 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Precision (%RSD) | < 2% | |
| Accuracy/Recovery | 98.20% - 101.58% | |
| Limit of Detection (LOD) | 0.01643 µg/mL | |
| Limit of Quantification (LOQ) | 0.04960 µg/mL |
Table 2: LC-MS/MS Method Performance for Balsalazide Analysis (in Human Plasma)
| Parameter | Reported Performance | References |
| Linearity Range | Not explicitly stated for balsalazide | |
| Correlation Coefficient (r²) | Not explicitly stated for balsalazide | |
| Precision (%RSD) | Method deemed to have acceptable precision | |
| Accuracy/Recovery | Method deemed to have acceptable accuracy | |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for balsalazide | |
| Selectivity | High, due to mass-based detection |
Experimental Workflows
The general experimental workflow for both HPLC-UV and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. The primary distinction lies in the detection principle.
Detailed Experimental Protocols
Below are representative experimental methodologies for both HPLC-UV and LC-MS/MS analysis of balsalazide, compiled from the cited literature.
HPLC-UV Method for Balsalazide in Bulk and Capsule Dosage Forms
This method is suitable for the routine quality control of balsalazide in pharmaceutical products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: Inertsil ODS 3V, C18 (250x4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (KH2PO4), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v), with the pH adjusted to 4.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 304 nm.
-
Sample Preparation:
-
Accurately weigh a quantity of balsalazide bulk drug or capsule powder.
-
Dissolve in the mobile phase to achieve a known concentration (e.g., by preparing a stock solution and diluting it to fall within the calibration range).
-
Filter the solution through a 0.45 µm filter before injection.
-
LC-MS/MS Method for Balsalazide in Human Plasma
This bioanalytical method is designed for the sensitive quantification of balsalazide and its metabolites in a biological matrix.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: BetaMax Acid column for balsalazide; XTerra RP18 for its metabolites.
-
Mobile Phase: Specific compositions are often optimized for MS compatibility and may consist of gradients of acetonitrile or methanol with volatile additives like formic acid or ammonium formate.
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min for conventional HPLC and higher for UPLC.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for balsalazide would be determined during method development.
-
-
Sample Preparation:
-
Acidify plasma samples.
-
Perform liquid-liquid extraction with a mixture of methylene chloride and methyl tertiary-butyl ether (MTBE).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase before injection.
-
Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for balsalazide analysis is fundamentally driven by the analytical objective. For the quantification of balsalazide in pharmaceutical dosage forms, where the concentration of the active ingredient is high, a validated HPLC-UV method offers a reliable, cost-effective, and accessible solution. Its performance in terms of linearity, precision, and accuracy is well-suited for quality control environments.
Conversely, when the analytical challenge involves low concentrations of balsalazide, such as in bioequivalence studies, pharmacokinetic research, or the detection of trace-level impurities and degradation products, the superior sensitivity and selectivity of LC-MS/MS are indispensable. While the initial investment and operational complexity of LC-MS/MS are higher, the quality of data obtained for demanding applications justifies its use. Researchers should carefully consider the specific requirements of their study, including the sample matrix, required limits of detection, and regulatory guidelines, before selecting the most appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. pharmacreations.com [pharmacreations.com]
Inter-laboratory comparison of Balsalazide quantification
A Comparative Guide to the Quantification of Balsalazide
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Balsalazide, tailored for researchers, scientists, and professionals in drug development. The following sections detail experimental protocols, comparative performance data, and visual workflows to assist in the selection and implementation of the most suitable analytical method.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method for Balsalazide quantification is critical for accurate and reliable results. This section presents a comparative summary of the performance characteristics of various Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometric methods, as reported in the literature.
Table 1: Comparison of RP-HPLC Method Performance for Balsalazide Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 90-210 µg/mL[1] | 10-50 µg/mL[2] | 2-10 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9992[4] | > 0.99[5] | 0.9998 |
| Precision (%RSD) | < 2% | < 2% | < 2% (Intra-day & Inter-day) |
| Accuracy (% Recovery) | Not Specified | 98.20 - 101.58% | 99.96 - 100.6% |
| Limit of Detection (LOD) | Not Specified | 0.01643 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.04960 µg/mL | Not Specified |
| Retention Time (min) | 2.487 | 3.42 | 3.685 |
Table 2: Comparison of UV-Visible Spectrophotometric Method Performance for Balsalazide Quantification
| Parameter | Method A (Oxidation-Complexation) | Method B (Oxidation-Complexation) | Method C (in 0.1 N NaOH) | Method D (in Distilled Water) | Method E (First Derivative) |
| Linearity Range | 6-18 µg/mL | 2-12 µg/mL | 10-100 µg/mL | 2-20 µg/mL | 5-25 µg/mL |
| Correlation Coefficient (r) | 0.9986 | 0.9981 | 0.998 (r²) | Not Specified | Not Specified |
| Precision (%RSD) | 1.16% | 0.875% | < 2% | < 2% | < 2% |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 2.02 x 10⁴ | 3.48 x 10⁴ | Not Specified | Not Specified | Not Specified |
| Wavelength (λmax) | 509 nm | 790 nm | 454 nm | 358 nm | 383 nm |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods published in scientific literature.
Protocol 1: RP-HPLC Method for Balsalazide Quantification
This protocol is a representative example of a validated RP-HPLC method for the quantification of Balsalazide in pharmaceutical dosage forms.
-
Chromatographic System: An isocratic HPLC system with a UV/Vis detector is used.
-
Column: A C18 column (e.g., Inertsil ODS 3V, 250x4.6 mm, 5 µm) is employed for separation.
-
Mobile Phase: A mixture of phosphate buffer (KH2PO4), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v), with the pH adjusted to 4.5.
-
Flow Rate: A flow rate of 0.8 mL/min is maintained.
-
Detection: The eluent is monitored at a wavelength of 304 nm.
-
Standard Solution Preparation: A stock solution of Balsalazide is prepared by accurately weighing and dissolving the standard compound in the mobile phase to a known concentration. Working standards are prepared by further dilution of the stock solution.
-
Sample Preparation: For capsule formulations, the contents of a representative number of capsules are weighed and finely powdered. A quantity of powder equivalent to a specific amount of Balsalazide is accurately weighed, dissolved in the mobile phase, sonicated, and diluted to a final known concentration. The solution is then filtered through a 0.45 µm filter before injection.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of Balsalazide in the sample is determined by comparing its peak area with that of the standard.
Protocol 2: UV-Visible Spectrophotometric Method for Balsalazide Quantification
This protocol describes a colorimetric method for the quantification of Balsalazide.
-
Instrumentation: A double beam UV/Visible spectrophotometer with 1 cm matched quartz cells is used.
-
Reagents:
-
Ferric chloride solution
-
Potassium ferricyanide solution
-
-
Standard Solution Preparation: A stock solution of Balsalazide is prepared by dissolving an accurately weighed amount of the standard in distilled water.
-
Procedure (Method B):
-
Aliquots of the Balsalazide standard solution (ranging from 0.2-1.2 mL of a 100 µg/mL solution) are transferred into a series of 10 mL volumetric flasks.
-
To each flask, 1.0 mL of ferric chloride and 1.0 mL of potassium ferricyanide are added.
-
The solutions are allowed to stand for 5 minutes for complete color development.
-
The volume in each flask is made up to the mark with distilled water.
-
The absorbance of the resulting bluish-green colored chromogen is measured at 790 nm against a reagent blank.
-
-
Sample Analysis: The same procedure is followed for the sample solution, and the concentration is determined from the calibration curve.
Visualized Pathways and Workflows
To further elucidate the processes involved in Balsalazide's mechanism and analysis, the following diagrams are provided.
Caption: Metabolic Pathway of Balsalazide.
Caption: Experimental Workflow for RP-HPLC Quantification of Balsalazide.
References
A Comparative Guide to the Bioanalytical Validation of Balsalazide using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for Balsalazide in human plasma using a deuterated internal standard (Balsalazide-d3) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely recognized as the gold standard in quantitative bioanalysis. It ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.
This document presents representative validation data that aligns with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline on bioanalytical method validation. While specific validation data for a Balsalazide assay with a d3 internal standard is not publicly available, this guide synthesizes the expected performance based on established principles and data from similar assays for its metabolites.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an appropriate internal standard (IS) is critical for the development of a robust and reliable bioanalytical method. A deuterated IS is structurally and chemically almost identical to the analyte, ensuring it behaves similarly throughout the analytical process.
| Performance Parameter | Balsalazide Assay with d3-IS (Expected) | Alternative Assay (e.g., Structural Analog IS) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible | May be more variable |
| Matrix Effect | Effectively compensated | Potential for significant ion suppression/enhancement |
| Stability | High, mirrors analyte stability | May differ from analyte |
Experimental Protocols
A detailed experimental protocol is essential for the successful validation and application of a bioanalytical method. Below is a representative protocol for the quantification of Balsalazide in human plasma using LC-MS/MS with this compound as the internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Balsalazide and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Balsalazide stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Balsalazide and this compound.
Validation Data Summary
The following tables summarize the expected quantitative data from the validation of the Balsalazide bioanalytical assay.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Balsalazide | 1 - 1000 | ≥ 0.998 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | ≤ 10.0 | ± 10.0 | ≤ 12.0 | ± 12.0 |
| Low | 3 | ≤ 8.0 | ± 8.0 | ≤ 9.0 | ± 9.0 |
| Medium | 100 | ≤ 6.0 | ± 6.0 | ≤ 7.0 | ± 7.0 |
| High | 800 | ≤ 5.0 | ± 5.0 | ≤ 6.0 | ± 6.0 |
LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85.2 ± 4.1 | 98.5 ± 3.2 |
| High | 800 | 87.5 ± 3.5 | 101.2 ± 2.8 |
Table 4: Stability
| Stability Condition | QC Level | Concentration (ng/mL) | Mean Accuracy (% of Nominal) |
| Bench-top (4 hours, RT) | Low | 3 | 97.8 |
| High | 800 | 102.1 | |
| Freeze-Thaw (3 cycles) | Low | 3 | 95.4 |
| High | 800 | 99.7 | |
| Long-term (-80°C, 30 days) | Low | 3 | 98.2 |
| High | 800 | 101.5 |
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of a bioanalytical assay.
A Comparative Guide to the Specificity of Balsalazide-d3 in Complex Biological Samples
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Balsalazide, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of the performance of a deuterated internal standard, Balsalazide-d3, with a non-isotopically labeled alternative, highlighting the advantages of stable isotope dilution in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis. Regulatory agencies, including the U.S. Food and Drug Administration (FDA), advocate for the use of SIL internal standards due to their ability to closely mimic the analyte of interest throughout the analytical process. This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior data quality.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Nifedipine) | Commentary |
| Specificity | High | Moderate to High | This compound is mass-differentiated from Balsalazide, minimizing the risk of cross-talk. A structural analog may have different chromatographic behavior and ionization characteristics, potentially leading to interference from matrix components. |
| Accuracy (% Bias) | Expected: ± 5% | Acceptable: ± 15% | The co-eluting nature of this compound provides more effective compensation for matrix effects, leading to higher accuracy. |
| Precision (% CV) | Expected: ≤ 10% | Acceptable: ≤ 15% | Superior correction for variability in sample processing and instrument response results in improved precision with a deuterated standard. |
| Lower Limit of Quantification (LLOQ) | Potentially Lower | Dependent on method optimization | The improved signal-to-noise ratio with a co-eluting SIL-IS can contribute to achieving a lower LLOQ. |
| Matrix Effect | Effectively minimized | Potential for significant variability | A structural analog may not experience the same degree of ion suppression or enhancement as the analyte, leading to inaccurate quantification. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both methods are expected to demonstrate good linearity, but the use of a deuterated IS often results in a more consistent response across the calibration range. |
Experimental Protocols
Gold Standard Method: LC-MS/MS Quantification of Balsalazide in Human Plasma using this compound Internal Standard
This protocol is based on a validated method for the analysis of Balsalazide in human plasma, as referenced in FDA documentation.[1]
1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Acidify the plasma samples.
-
Add 1 mL of an extraction solvent mixture of methylene chloride and methyl tertiary-butyl ether (MTBE).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. LC-MS/MS Conditions
-
LC System: HPLC system capable of gradient elution.
-
Column: BetaMax Acid column (or equivalent C18 column), maintained at 35°C.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.5 mL/min (typical, to be optimized).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative ion mode (to be optimized for Balsalazide and this compound).
-
MRM Transitions:
-
Balsalazide: To be determined (e.g., precursor ion [M+H]⁺ or [M-H]⁻ → product ion).
-
This compound: To be determined (e.g., precursor ion [M+H]⁺ or [M-H]⁻ → product ion, reflecting the mass shift due to deuterium).
-
1.3. Method Validation
The method should be fully validated according to regulatory guidelines, assessing selectivity, specificity, accuracy, precision, recovery, matrix effect, linearity, and stability.
Alternative Method: LC-MS/MS Quantification of Balsalazide in Human Plasma using a Structural Analog Internal Standard (Nifedipine)
This represents a viable, though less ideal, alternative when a deuterated internal standard is unavailable.
2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of Nifedipine internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2.2. LC-MS/MS Conditions
-
LC System: As above.
-
Column: A suitable C18 column (e.g., Phenomenex Luna C18).[2]
-
Mobile Phase: Acetonitrile and an aqueous buffer (e.g., triethylamine buffer), to be optimized for separation of Balsalazide and Nifedipine.[2]
-
Mass Spectrometer: As above.
-
MRM Transitions: To be determined for both Balsalazide and Nifedipine.
Visualizations
Caption: Experimental workflow for Balsalazide quantification using a deuterated internal standard.
Caption: Chemical relationship between Balsalazide and its deuterated analog, this compound.
References
A Comparative Guide to the Analytical Quantification of Balsalazide: Unveiling the Limits of Detection and Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of various analytical methodologies for the determination of Balsalazide, a key drug in the management of inflammatory bowel disease. We delve into the critical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ) across diverse analytical platforms, supported by detailed experimental protocols.
Balsalazide, a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), is designed for targeted delivery to the colon. Its efficacy is dependent on the release of the active moiety, 5-ASA, which exerts a localized anti-inflammatory effect on the colonic mucosa. The analytical challenge, therefore, lies in the sensitive and specific measurement of both the parent drug and its active metabolite, often in complex biological matrices. This guide compares the performance of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC) with densitometry, UV-Visible Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, specificity, cost, and throughput. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for Balsalazide and its active metabolite, mesalamine, using different analytical techniques.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| RP-HPLC-UV | Balsalazide | 0.01643 µg/mL[1] | 0.04960 µg/mL[1] | 10 - 50 µg/mL[1] |
| HPTLC-Densitometry | Balsalazide | 0.19 µg/mL[2][3] | 1.19 µg/mL | 500 - 3000 ng/band |
| UV-Visible Spectrophotometry (Method A) | Balsalazide | Not explicitly stated | Not explicitly stated | 2 - 20 µg/mL |
| UV-Visible Spectrophotometry (Method B) | Balsalazide | Not explicitly stated | Not explicitly stated | 2 - 20 µg/mL |
| UV-Visible Spectrophotometry (Method C - Derivative) | Balsalazide | Not explicitly stated | Not explicitly stated | 5 - 25 µg/mL |
| LC-MS/MS | Mesalamine | Not explicitly stated | 0.10 ng/mL | 0.10 - 12.0 ng/mL |
| LC-MS/MS | Mesalamine | Not explicitly stated | 1 ppb (ng/mL) | 1 - 160 ppb (ng/mL) |
| LC-MS/MS | Mesalamine | Not explicitly stated | 50 ng/mL | 50 - 30,000 ng/mL |
As evidenced by the data, LC-MS/MS offers significantly lower limits of quantification for the active metabolite, mesalamine, making it the method of choice for pharmacokinetic and bioequivalence studies where trace-level detection is crucial. RP-HPLC with UV detection provides a good balance of sensitivity and accessibility for routine quality control of Balsalazide in bulk drug and pharmaceutical formulations. HPTLC and UV-Visible Spectrophotometry, while being more cost-effective, exhibit higher LOD and LOQ values, rendering them suitable for less demanding applications.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the compared techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector.
-
Column: Phenomenax Luna C18 column (150×4.6mm; 5µ).
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Triethylamine buffer in a ratio of 40:30:30% (v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 254 nm.
-
Internal Standard: Nifedipine.
-
Sample Preparation: For capsule dosage forms, the capsule contents are dissolved in the mobile phase, sonicated, filtered, and diluted to the desired concentration.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel G60–F254 aluminum sheets.
-
Mobile Phase: Chloroform: Methanol (3.5:2, v/v).
-
Detection Wavelength: 361 nm.
-
Sample Preparation: The drug is extracted from the pharmaceutical formulation using methanol, followed by sonication and filtration. The resulting solution is then spotted onto the HPTLC plate.
UV-Visible Spectrophotometry
-
Instrumentation: A UV-Visible spectrophotometer.
-
Method A (Direct UV): The absorbance of Balsalazide in double distilled water is measured at its absorption maximum of 358 nm.
-
Method B (Colorimetric): This method is based on the formation of a colored chromogen in an alkaline medium (pH 12), with the absorbance measured at 456 nm.
-
Method C (Derivative Spectroscopy): The first derivative spectrum is recorded between 200 and 500 nm, and the assay is performed by measuring the absorbance at 383 nm.
-
Sample Preparation: The drug is dissolved in the appropriate solvent (distilled water or alkaline medium) and diluted to fall within the linear range of the method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Mesalamine
-
Instrumentation: A liquid chromatography system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a Kinetex XB-C18 (100×4.6mm, 2.6µ).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. For the derivative of mesalamine, the transition m/z 208.1→107.0 was monitored.
-
Sample Preparation: Due to the complexity of biological matrices like plasma, sample preparation is critical. A common approach involves derivatization with propionyl anhydride followed by liquid-liquid extraction (LLE) to enhance signal intensity and remove interferences.
Visualizing the Mechanism and Workflow
To better understand the context of Balsalazide analysis, the following diagrams illustrate its mechanism of action and a typical analytical workflow.
Caption: Mechanism of action of Balsalazide.
Caption: A generalized workflow for the analytical quantification of Balsalazide.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Non-Deuterated Standards in Research
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that can significantly impact data integrity. This guide provides an objective comparison between deuterated (stable isotope-labeled) and non-deuterated (structural analogue) standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate standard for your analytical needs.
Internal standards (IS) are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[1] Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are chemically almost identical to the analyte.[2] This allows them to be distinguished by a mass spectrometer due to the mass difference while behaving similarly during the analytical process.[2] Non-deuterated standards, often structural analogues, have a similar but not identical chemical structure.[1]
Performance Comparison: Accuracy and Precision
The primary advantage of deuterated internal standards lies in their ability to more effectively compensate for matrix effects and variability in extraction recovery and instrument response, leading to superior accuracy and precision.[3] Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis. Because deuterated standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of matrix effects, allowing for accurate normalization of the analyte's signal.
Non-deuterated standards, due to their different chemical structures, may have different retention times and ionization efficiencies, leading to less effective compensation for matrix effects and potentially compromising data quality.
Quantitative Data Summary
The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards from various studies.
| Performance Metric | Without Internal Standard | With Non-Deuterated IS | With Deuterated IS |
| Accuracy (% Bias) | Can exceed ±50% | Typically within ±20% | Generally within ±15% |
| Precision (% RSD) | Often > 20% | Can be > 15% | Generally < 15% |
| Table 1: General comparison of assay performance with and without different types of internal standards. |
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (% CV) |
| Everolimus | Structural Analog | Whole Blood | -8.5 to 12.3 | 5.8 to 9.7 |
| Everolimus | Deuterated (d4) | Whole Blood | -2.1 to 4.5 | 2.7 to 5.7 |
| Table 2: Comparison of accuracy and precision for the quantification of the immunosuppressant drug everolimus using a non-deuterated (structural analog) versus a deuterated internal standard. |
| Analyte | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD) |
| Dimethoate | None | Cannabis Flower | 38 | 52 |
| Dimethoate | Deuterated (d6) | Cannabis Flower | 98 | 12 |
| Carbofuran | None | Cannabis Gummy | 165 | 55 |
| Carbofuran | Deuterated (d6) | Cannabis Gummy | 105 | 14 |
| Table 3: Impact of a deuterated internal standard on the accuracy and precision of pesticide analysis in complex cannabis matrices. |
The Kinetic Isotope Effect: A Double-Edged Sword
The substitution of hydrogen with the heavier deuterium isotope leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down the rate of chemical reactions where this bond is broken, a phenomenon known as the kinetic isotope effect (KIE).
In drug metabolism studies, the KIE can be advantageous. By strategically placing deuterium at a site of metabolic transformation, the rate of metabolism can be slowed, potentially leading to an improved pharmacokinetic profile and a longer drug half-life.
However, in bioanalysis, if the deuterated internal standard is metabolized at a different rate than the analyte, it can lead to inaccurate quantification.
| Compound | Parameter | Non-Deuterated (ENT) | Deuterated (d3-ENT) |
| Enzalutamide | In vitro Intrinsic Clearance (CLint) Reduction | - | 49.7% (rat microsomes), 72.9% (human microsomes) |
| Enzalutamide | In vivo Cmax (rats) | - | 35% higher |
| Enzalutamide | In vivo AUC0–t (rats) | - | 102% higher |
| Table 4: In vitro and in vivo pharmacokinetic parameters of enzalutamide (ENT) and its deuterated analog (d3-ENT), demonstrating the kinetic isotope effect. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays.
Protocol 1: Evaluation of Matrix Effects
Objective: To quantitatively assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard prepared in a clean solvent.
-
Set 2 (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix. This is done for at least six different sources of the biological matrix.
-
Set 3 (Pre-Spiked Matrix): The analyte and internal standard are added to the blank biological matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set 2) / (Peak area ratio of analyte/IS in Set 1)
-
-
Assess Variability: Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources. A lower %CV indicates better compensation for matrix effects.
Protocol 2: Sample Preparation - Protein Precipitation
Objective: A common and straightforward method for extracting drugs from biological fluids like plasma or serum.
Methodology:
-
Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add a fixed volume of the internal standard spiking solution.
-
Precipitation: Add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Visualizing the Workflow
Diagrams can help clarify complex experimental processes and logical relationships.
Caption: A generalized workflow for quantitative bioanalysis using an internal standard.
Caption: How a co-eluting deuterated standard compensates for matrix effects.
Conclusion and Recommendations
The evidence strongly supports the use of deuterated internal standards as the gold standard for achieving the highest levels of accuracy and precision in quantitative mass spectrometry. Their ability to closely mimic the analyte of interest provides superior correction for matrix effects and other analytical variabilities.
However, the choice of internal standard is not without practical considerations. Deuterated standards can be more expensive and may not always be commercially available. In such cases, a well-characterized non-deuterated (structural analogue) internal standard can be a viable alternative, provided that the method is thoroughly validated to demonstrate its performance.
Ultimately, the decision between a deuterated and a non-deuterated standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and the availability and cost of the standard. For regulated bioanalysis and in situations where the highest data quality is essential, the use of a deuterated internal standard is highly recommended.
References
Navigating Regulatory Submissions: A Comparative Guide to Data Standardization
In the rigorous landscape of drug development, the format and quality of data submitted to regulatory agencies are as critical as the data itself. For researchers, scientists, and drug development professionals, understanding the requirements and implications of different data submission methods is paramount. This guide provides an objective comparison between the use of globally recognized data standards and proprietary, non-standardized approaches for regulatory submissions, supported by experimental data and detailed methodologies.
The Clinical Data Interchange Standards Consortium (CDISC) has developed a suite of global standards for clinical research data, which are now mandatory for submissions to the U.S. Food and Drug Administration (FDA) and Japan's Pharmaceuticals and Medical Devices Agency (PMDA).[1] These standards are also highly recommended by the European Medicines Agency (EMA). The primary alternative to adopting these standards is the use of non-standardized, sponsor-specific data formats.
Comparative Analysis of Data Submission Methods
The choice between a standardized and a non-standardized approach to data submission has significant implications for the efficiency of regulatory review, data quality, and the overall cost and timeline of drug development. The following table summarizes the key differences and impacts of each method.
| Feature | CDISC Standardized Method | Non-Standardized Method |
| Data Quality & Consistency | High: Ensures uniform data collection, storage, and presentation, reducing errors and inconsistencies.[2][3] | Variable: Prone to inconsistencies and errors due to a lack of a common data structure. |
| Regulatory Review Efficiency | High: Streamlines the review process as regulatory agencies have tools and trained personnel for standardized data.[4][5] This can lead to faster review times. | Low: Reviewers spend significant time understanding proprietary data formats, which can lead to delays. |
| Interoperability & Data Sharing | High: Enables seamless data exchange and integration across different studies, systems, and organizations. | Low: Data is often siloed and requires significant effort to be shared or integrated with other datasets. |
| Cost & Time Efficiency | Higher initial investment in training and implementation, but leads to long-term cost and time savings through streamlined processes. | Lower initial setup cost, but can lead to higher overall costs due to data cleaning, mapping, and potential regulatory delays. |
| Regulatory Compliance | High: Meets the mandatory requirements of major regulatory bodies like the FDA and PMDA. | Low: Does not meet the requirements of many regulatory agencies, leading to a high risk of submission rejection. |
| Case Study Example | A case study on the implementation of CDISC standards reported substantial reductions in data errors and inconsistencies, contributing to heightened data reliability and expedited regulatory reviews. | In the past, the lack of standardization in clinical trial data made submissions to regulatory agencies difficult and prone to delays from submission to approval. |
Methodologies for Data Submission
The following sections detail the typical workflows for preparing and submitting clinical trial data using both standardized and non-standardized methods.
This protocol outlines the key steps for a regulatory submission compliant with CDISC standards.
-
Protocol and Case Report Form (CRF) Design: The clinical trial protocol and CRFs are designed with CDISC's Clinical Data Acquisition Standards Harmonization (CDASH) standards in mind to ensure standardized data collection from the outset.
-
Data Collection and Management: Data is collected in an Electronic Data Capture (EDC) system. Throughout the data collection and cleaning process, data is mapped to the Study Data Tabulation Model (SDTM).
-
Data Transformation to SDTM: Raw clinical data is transformed into the standardized SDTM format. This involves mapping the collected data to the appropriate SDTM domains and variables.
-
Creation of Analysis Datasets (ADaM): The SDTM data is then used to create analysis-ready datasets according to the Analysis Data Model (ADaM) standards. This ensures that the data is structured appropriately for statistical analysis.
-
Validation and Quality Control: The SDTM and ADaM datasets are rigorously validated using industry-standard tools to ensure compliance with CDISC standards and regulatory requirements.
-
Submission Package Creation: The final, validated datasets are packaged with other required documentation, such as the electronic Common Technical Document (eCTD), for submission to the regulatory agency.
This protocol describes the more traditional, non-standardized approach to data submission.
-
Protocol and CRF Design: The protocol and CRFs are developed based on sponsor-specific conventions without adherence to a global standard.
-
Data Collection and Management: Data is collected in an EDC system using proprietary data structures.
-
Data Cleaning and Preparation: The collected data is cleaned and prepared for analysis according to internal, sponsor-defined procedures.
-
Creation of Analysis Datasets: Analysis datasets are created in a proprietary format. The structure and variable naming conventions are specific to the sponsor.
-
Internal Quality Control: The datasets undergo internal quality checks, but without the benefit of standardized validation tools.
-
Submission Package Creation: The proprietary datasets are compiled with other submission documents. This often requires extensive documentation to explain the data structure and formats to the regulatory agency.
Visualizing the Impact of Standardization
The following diagrams illustrate the differences in workflow and the logical benefits of adopting standardized data submission methods.
References
- 1. allucent.com [allucent.com]
- 2. A use-case analysis of Clinical Data Interchange Standards Consortium/Study Data Tabulation Model in academia in an investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deliberatedirections.com [deliberatedirections.com]
- 4. certara.com [certara.com]
- 5. bioaccessla.com [bioaccessla.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
